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Foundational

An In-Depth Technical Guide to Ethyl 2-(1-(benzylamino)cyclobutyl)acetate hydrochloride: Structure, Synthesis, and Significance

For Researchers, Scientists, and Drug Development Professionals Abstract The incorporation of sterically constrained bioisosteres into molecular scaffolds is a pivotal strategy in modern medicinal chemistry for the modul...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The incorporation of sterically constrained bioisosteres into molecular scaffolds is a pivotal strategy in modern medicinal chemistry for the modulation of pharmacological profiles. Among these, the cyclobutane moiety has garnered significant interest due to its unique conformational rigidity and its ability to serve as a metabolically stable, three-dimensional pharmacophore. This technical guide provides a comprehensive overview of Ethyl 2-(1-(benzylamino)cyclobutyl)acetate hydrochloride, a compound of interest for its potential applications in drug discovery. This document will delineate its chemical structure, propose a detailed synthetic pathway, discuss its physicochemical properties, and explore its relevance in the broader context of medicinal chemistry.

Chemical Identity and Structure

Ethyl 2-(1-(benzylamino)cyclobutyl)acetate hydrochloride is the hydrochloride salt of the parent compound, Ethyl 2-(1-(benzylamino)cyclobutyl)acetate. The presence of the hydrochloride moiety enhances the compound's solubility in aqueous media, a desirable property for many biological and pharmaceutical applications.

Molecular Formula: C₁₅H₂₂ClNO₂

Molecular Weight: 283.80 g/mol

CAS Number: While the CAS number for the free base is 1223573-54-3, a specific CAS number for the hydrochloride salt is not universally cataloged but has been listed by some suppliers as 2703756-54-9.[1]

The chemical structure consists of a central cyclobutane ring, which is substituted at the C1 position with both a benzylamino group and an ethyl acetate moiety. The rigid, puckered conformation of the cyclobutane ring imparts a distinct three-dimensional geometry to the molecule.[1]

Caption: Chemical structure of Ethyl 2-(1-(benzylamino)cyclobutyl)acetate hydrochloride.

Proposed Synthesis Protocol

A specific, peer-reviewed synthesis for Ethyl 2-(1-(benzylamino)cyclobutyl)acetate hydrochloride has not been prominently published. However, based on established organic chemistry principles for the formation of α-amino esters, a plausible and efficient synthetic route can be devised. The proposed pathway involves a two-step process: a reductive amination to form the core structure, followed by salt formation.

Step 1: Reductive Amination for the Synthesis of Ethyl 2-(1-(benzylamino)cyclobutyl)acetate (Free Base)

This step involves the reaction of Ethyl 2-(1-oxocyclobutyl)acetate with benzylamine in the presence of a reducing agent. Reductive amination is a robust and widely used method for the formation of carbon-nitrogen bonds.

Reaction:

Ethyl 2-(1-oxocyclobutyl)acetate + Benzylamine --(Reducing Agent)--> Ethyl 2-(1-(benzylamino)cyclobutyl)acetate

Detailed Protocol:

  • Reaction Setup: To a solution of Ethyl 2-(1-oxocyclobutyl)acetate (1.0 eq) in a suitable solvent such as methanol or dichloromethane (DCM) at room temperature, add benzylamine (1.1 eq).

  • Imine Formation: Stir the mixture for 1-2 hours to facilitate the formation of the intermediate imine. The progress of this step can be monitored by Thin Layer Chromatography (TLC).

  • Reduction: Cool the reaction mixture to 0 °C in an ice bath. Add a mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN) (1.5 eq), portion-wise over 30 minutes. These reagents are preferred for their selectivity in reducing imines in the presence of esters.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours, or until TLC analysis indicates the complete consumption of the starting materials.

  • Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure free base, Ethyl 2-(1-(benzylamino)cyclobutyl)acetate.

Step 2: Hydrochloride Salt Formation

The final step is the protonation of the secondary amine with hydrochloric acid to form the desired hydrochloride salt.

Reaction:

Ethyl 2-(1-(benzylamino)cyclobutyl)acetate + HCl --(Solvent)--> Ethyl 2-(1-(benzylamino)cyclobutyl)acetate hydrochloride

Detailed Protocol:

  • Dissolution: Dissolve the purified free base from Step 1 in a minimal amount of a dry, aprotic solvent such as diethyl ether or ethyl acetate.

  • Acidification: To this solution, add a solution of hydrochloric acid in a compatible solvent (e.g., 2M HCl in diethyl ether) dropwise with stirring until precipitation is complete. The pH should be acidic.

  • Isolation: Collect the resulting precipitate by vacuum filtration.

  • Washing and Drying: Wash the solid with cold diethyl ether to remove any unreacted starting material and solvent. Dry the product under vacuum to yield Ethyl 2-(1-(benzylamino)cyclobutyl)acetate hydrochloride as a stable, crystalline solid.

Synthesis_Workflow cluster_step1 Step 1: Reductive Amination cluster_step2 Step 2: Salt Formation A Ethyl 2-(1-oxocyclobutyl)acetate + Benzylamine B Imine Formation (Methanol/DCM, RT) A->B C Reduction (NaBH(OAc)3, 0°C to RT) B->C D Aqueous Work-up (NaHCO3, Ethyl Acetate) C->D E Purification (Column Chromatography) D->E F Ethyl 2-(1-(benzylamino)cyclobutyl)acetate (Free Base) E->F G Dissolution in Diethyl Ether F->G Proceed to Salt Formation H Addition of HCl in Diethyl Ether G->H I Precipitation and Filtration H->I J Washing and Drying I->J K Ethyl 2-(1-(benzylamino)cyclobutyl)acetate hydrochloride (Final Product) J->K

Caption: Proposed two-step synthesis of Ethyl 2-(1-(benzylamino)cyclobutyl)acetate hydrochloride.

Physicochemical Properties and Spectral Data

The following table summarizes the predicted and known physicochemical properties of the parent compound and its hydrochloride salt. Experimental data for the hydrochloride salt is limited in publicly available literature; therefore, some values are based on the properties of the free base and general characteristics of similar hydrochloride salts.

PropertyValueSource/Comment
Molecular Formula C₁₅H₂₂ClNO₂Calculated
Molecular Weight 283.80 g/mol Calculated
Appearance White to off-white solidExpected for a hydrochloride salt
Melting Point Not availableExpected to be higher than the free base
Boiling Point (Free Base) 340.5 ± 15.0 °C (Predicted)ChemicalBook
Solubility Soluble in water, methanolExpected for a hydrochloride salt
pKa (Conjugate Acid) ~9-10 (Predicted)Typical for secondary amines

Expected Spectral Data:

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the benzyl group (typically in the 7.2-7.5 ppm range), a singlet for the benzylic CH₂ group, multiplets for the cyclobutane ring protons, and signals for the ethyl group of the ester (a quartet and a triplet). The N-H proton of the ammonium salt might appear as a broad singlet.

  • ¹³C NMR: The carbon NMR spectrum would display signals corresponding to the aromatic carbons, the benzylic carbon, the quaternary carbon of the cyclobutane ring, the other cyclobutane carbons, the carbonyl carbon of the ester, and the carbons of the ethyl group.

  • IR Spectroscopy: The infrared spectrum should exhibit characteristic absorption bands for the N-H stretching of the ammonium salt (around 2400-2800 cm⁻¹, often broad), C=O stretching of the ester (around 1730-1750 cm⁻¹), and C-N stretching, as well as aromatic C-H and C=C stretching.

  • Mass Spectrometry: The mass spectrum (ESI+) would be expected to show the molecular ion peak for the free base (m/z [M+H]⁺ at approximately 248.16).

Applications and Significance in Drug Discovery

The inclusion of a cyclobutane ring in drug candidates is a strategic approach to enhance their pharmacological properties.[2][3] The rigid and puckered nature of the cyclobutane scaffold can confer several advantages:

  • Conformational Restriction: The cyclobutane ring locks the substituents in specific spatial orientations, which can lead to higher binding affinity and selectivity for a biological target by reducing the entropic penalty of binding.[4]

  • Improved Metabolic Stability: The cyclobutane core is generally more resistant to metabolic degradation compared to more flexible alkyl chains or other cyclic systems, potentially leading to an improved pharmacokinetic profile.[2]

  • Novelty and Patentability: The use of less common scaffolds like cyclobutane can provide a pathway to novel chemical entities with new intellectual property claims.

Given these advantages, Ethyl 2-(1-(benzylamino)cyclobutyl)acetate hydrochloride represents a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. The presence of a secondary amine and an ester group provides two reactive handles for further chemical modifications, allowing for its incorporation into a variety of molecular architectures. Potential areas of application could include the development of enzyme inhibitors, receptor antagonists, or other bioactive compounds where the three-dimensional arrangement of the benzyl and ethyl acetate groups is crucial for activity. The benzylamino moiety is a common feature in many biologically active compounds, and its combination with the unique cyclobutane scaffold makes this a molecule of significant interest for lead optimization programs.[5]

Safety and Handling

A specific Safety Data Sheet (SDS) for Ethyl 2-(1-(benzylamino)cyclobutyl)acetate hydrochloride is not widely available. Therefore, handling precautions should be based on the safety profiles of structurally related compounds, namely benzylamines and amine hydrochlorides.

  • General Handling: Use in a well-ventilated area, preferably in a chemical fume hood.[6] Avoid inhalation of dust and contact with skin and eyes.[5] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[6]

  • Toxicity: Benzylamine and related compounds can be irritants to the skin, eyes, and respiratory tract.[7] The oral toxicity of benzylamine is considered modest.[2][3]

  • In case of Exposure:

    • Skin Contact: Immediately wash the affected area with plenty of soap and water.[8]

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open.[5]

    • Inhalation: Move the individual to fresh air.[6]

    • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[7]

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases.[8]

Conclusion

Ethyl 2-(1-(benzylamino)cyclobutyl)acetate hydrochloride is a structurally interesting molecule that combines the desirable features of a conformationally restricted cyclobutane scaffold with versatile functional groups. While detailed experimental data is sparse in the public domain, its synthesis is achievable through standard organic chemistry methodologies. Its potential as a building block in medicinal chemistry is significant, offering a platform for the development of novel therapeutics with potentially enhanced potency, selectivity, and pharmacokinetic properties. As with all chemical compounds, appropriate safety precautions should be taken during handling and use.

References

  • Bentley, A., et al. Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. Mini-Reviews in Organic Chemistry.
  • INCHEM. ICSC 1338 - BENZYLAMINE. Available at: [Link]

  • PMC. Direct asymmetric α C(sp3)‒H alkylation of benzylamines with MBH acetates enabled by bifunctional pyridoxal catalysts. (2025). Available at: [Link]

  • ACS Publications. Primary Benzylamines by Efficient N-Alkylation of Benzyl Alcohols Using Commercial Ni Catalysts and Easy-to-Handle Ammonia Sources. (2019). Available at: [Link]

  • EMD Millipore. Safety Data Sheet Hydrochloric Acid 34-37% OmniTrace®. Available at: [Link]

  • SLAC National Accelerator Laboratory. Hydrochloric Acid Safe Handling Guideline. (2013). Available at: [Link]

Sources

Exploratory

Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of Ethyl 2-(1-(benzylamino)cyclobutyl)acetate Hydrochloride

Executive Summary In modern drug discovery, the integration of conformationally restricted scaffolds is a proven strategy to enhance metabolic stability, target selectivity, and patentability. Ethyl 2-(1-(benzylamino)cyc...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery, the integration of conformationally restricted scaffolds is a proven strategy to enhance metabolic stability, target selectivity, and patentability. Ethyl 2-(1-(benzylamino)cyclobutyl)acetate hydrochloride is a highly specialized β -amino acid derivative featuring a sterically constrained cyclobutane ring. As a Senior Application Scientist, I have structured this guide to provide researchers with a comprehensive understanding of this molecule's physicochemical properties, structural dynamics, and its critical role as a building block for spirocyclic β -lactams and novel Central Nervous System (CNS) therapeutics.

Chemical Identity & Physicochemical Profiling

The structural architecture of this compound consists of a cyclobutane ring substituted at the C1 position with both a benzyl-protected amine and an ethyl acetate moiety. Supplying this compound as a hydrochloride salt is a deliberate design choice: the protonation of the secondary amine prevents premature intermolecular aminolysis (oligomerization) with the ethyl ester, ensuring long-term solid-state stability [1].

Quantitative Data Summary
PropertySpecification / Value
Chemical Name Ethyl 2-(1-(benzylamino)cyclobutyl)acetate hydrochloride
CAS Number 2703756-54-9 (HCl Salt) [2] | 1223573-54-3 (Free Base)
Molecular Formula C₁₅H₂₂ClNO₂
Molecular Weight 283.79 g/mol (Salt) | 247.33 g/mol (Free Base)
Appearance White to off-white crystalline powder
Solubility Profile Soluble in H₂O, DMSO, MeOH; Insoluble in Hexanes
Storage Conditions Inert atmosphere (Argon/N₂), 2-8°C, desiccated

Mechanistic Synthetic Utility: The Spirocyclic Advantage

The true value of Ethyl 2-(1-(benzylamino)cyclobutyl)acetate lies in its orthogonal reactivity. Unprotected β -amino esters are notoriously unstable, often spontaneously cyclizing into β -lactams or polymerizing. The N-benzyl (Bn) group acts as a robust protective shield, allowing chemists to manipulate the ester moiety without triggering premature ring closure.

Once the ester is selectively hydrolyzed to a free acid, the benzyl group can be cleanly removed. The resulting highly strained 1-aminocyclobutaneacetic acid can then be subjected to targeted intramolecular cyclization, yielding a spiro[1]heptane-based β -lactam —a highly prized rigid pharmacophore in medicinal chemistry.

Workflow N1 Ethyl 2-(1-(benzylamino)cyclobutyl)acetate HCl N2 Free Base Generation (Mild Alkaline Workup) N1->N2 NaHCO3 (aq), EtOAc N3 Ester Hydrolysis (LiOH, THF/H2O) N2->N3 Prevents premature cyclization N4 2-(1-(Benzylamino)cyclobutyl)acetic acid N3->N4 Acidification (pH 3-4) N5 Catalytic Hydrogenation (Pd/C, H2) N4->N5 N-Debenzylation N6 1-Aminocyclobutaneacetic acid N5->N6 Filtration & Concentration N7 Intramolecular Cyclization (HATU, DIPEA) N6->N7 Amide Bond Formation N8 Spiro[3.3]heptane-based β-lactam N7->N8 Conformationally Restricted Scaffold

Figure 1: Synthetic workflow from the HCl salt to a spirocyclic β-lactam scaffold.

Validated Experimental Protocols

To ensure reproducibility and high yields, the following methodologies have been designed as self-validating systems. Every step includes visual or analytical cues to confirm success before proceeding.

Protocol A: Mild Free-Basing & Extraction

Objective: Convert the stable HCl salt into the reactive free base without hydrolyzing the ester.

  • Suspension: Suspend Ethyl 2-(1-(benzylamino)cyclobutyl)acetate hydrochloride (1.0 eq) in Ethyl Acetate (EtOAc) (10 volumes).

  • Neutralization: Add saturated aqueous NaHCO3​ (5 volumes) dropwise at 20-25 °C while stirring.

    • Causality: NaHCO3​ maintains a mild pH (~8), which is strong enough to deprotonate the hydrochloride salt but mild enough to prevent base-catalyzed hydrolysis of the ethyl ester[3].

  • Phase Separation: Stir vigorously for 30 minutes until two distinct, clear layers form.

    • Self-Validation: The complete disappearance of the solid suspension serves as a visual confirmation that the highly organic-soluble free base has been successfully generated and partitioned into the EtOAc layer.

  • Workup: Separate the organic layer, wash with brine to remove residual aqueous salts, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

Protocol B: N-Debenzylation via Catalytic Hydrogenation

Objective: Selectively cleave the N-benzyl protecting group to liberate the primary amine.

  • Solvation: Dissolve the free base in anhydrous Methanol (MeOH) (10 volumes).

  • Catalyst Addition: Add 10% Palladium on Carbon (Pd/C) (0.1 eq by weight).

    • Causality: Pd/C under hydrogen gas is highly selective for benzylic C-N bond cleavage. It will not reduce the ester carbonyl, nor will it induce ring-opening of the strained cyclobutane moiety.

  • Atmospheric Purge: Purge the reaction vessel with Nitrogen ( N2​ ) three times, followed by Hydrogen ( H2​ ) gas three times to ensure a safe, reactive environment.

  • Reaction: Stir under an H2​ balloon (1 atm) at room temperature for 12 hours.

    • Self-Validation: Monitor reaction progress via LC-MS. The mass shift from the free base ( m/z 248.1) to the debenzylated product ( m/z 158.1) confirms complete deprotection.

  • Filtration: Filter the suspension through a pad of Celite to remove the Pd/C catalyst.

    • Safety Causality: Dry Pd/C is highly pyrophoric. Keeping the filter cake wet with solvent prevents spontaneous combustion.

  • Isolation: Concentrate the filtrate under reduced pressure to yield Ethyl 2-(1-aminocyclobutyl)acetate.

Analytical Characterization

For rigorous quality control, researchers should validate the integrity of the starting material using the following expected spectroscopic parameters:

  • LC-MS (ESI+): The intact hydrochloride salt will dissociate in solution. Look for the [M+H]⁺ peak of the free base at m/z 248.1 .

  • ¹H NMR (DMSO-d₆, 400 MHz):

    • A broad downfield singlet (approx. 9.0 - 10.0 ppm) corresponding to the NH2+​ protons of the hydrochloride salt.

    • A multiplet at 7.30 - 7.55 ppm integrating for 5 protons (aromatic ring of the benzyl group).

    • A sharp singlet or AB quartet near 4.1 ppm for the benzylic CH2​ .

    • A classic ethyl ester pattern: a quartet near 4.0 ppm ( −O−CH2​− ) and a triplet near 1.2 ppm ( −CH3​ ).

    • Complex multiplets between 1.8 - 2.5 ppm corresponding to the 6 protons of the cyclobutane ring.

References

Sources

Foundational

Elucidating the Mechanism of Action for Ethyl 2-(1-(benzylamino)cyclobutyl)acetate hydrochloride: A Strategic Approach

An In-Depth Technical Guide for Drug Discovery Professionals Abstract In the landscape of modern drug discovery, the identification and characterization of novel small molecules are paramount to addressing unmet medical...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide for Drug Discovery Professionals

Abstract

In the landscape of modern drug discovery, the identification and characterization of novel small molecules are paramount to addressing unmet medical needs.[1][2][3] Ethyl 2-(1-(benzylamino)cyclobutyl)acetate hydrochloride presents a unique chemical scaffold, suggesting a potential for novel biological activity. As a derivative of glycine, an essential neurotransmitter, its structure warrants a thorough investigation into its mechanism of action (MoA), particularly within the central nervous system.[4][5] This guide provides a comprehensive, technically-grounded framework for researchers and drug development professionals to systematically uncover the molecular targets, signaling pathways, and physiological effects of this compound. We will delve into the causality behind experimental choices, from initial hypothesis generation to in-depth in vivo studies, providing a roadmap for its potential therapeutic development.

Introduction and Initial Hypothesis Generation

The chemical structure of Ethyl 2-(1-(benzylamino)cyclobutyl)acetate hydrochloride, with its core glycine moiety, immediately suggests a potential interaction with targets in the central nervous system that recognize glycine or similar amino acid structures. The N-benzyl and cyclobutyl groups are significant additions that likely modulate its binding affinity and specificity, potentially steering its activity away from classical glycine receptors and towards novel targets.

Our initial hypotheses for the MoA of this compound are:

  • Modulation of Glutamatergic Neurotransmission: Given that glycine is a co-agonist at N-methyl-D-aspartate (NMDA) receptors, the compound could act as an agonist, antagonist, or allosteric modulator at these sites.[6]

  • Interaction with Glycine Transporters: The compound might interfere with the reuptake of glycine, thereby modulating synaptic glycine concentrations.

  • Novel Target Engagement: The unique combination of chemical motifs could lead to interactions with unforeseen targets, a common occurrence in phenotypic screening-driven drug discovery.[7]

This guide will outline a multi-pronged approach to test these hypotheses and uncover the true MoA.

Phase I: Target Identification and Validation

The foundational step in understanding a new chemical entity's MoA is to identify its direct molecular target(s).[8][9] We will employ a combination of label-free and affinity-based methods to achieve this.

Label-Free Target Identification Approaches

Label-free methods are advantageous as they do not require chemical modification of the compound, preserving its native bioactivity.[9][10]

The DARTS method is based on the principle that the binding of a small molecule can stabilize a target protein, making it less susceptible to proteolysis.[11]

Experimental Protocol: DARTS

  • Lysate Preparation: Prepare lysates from a relevant cell line (e.g., SH-SY5Y neuroblastoma or primary cortical neurons).

  • Compound Incubation: Treat the lysate with varying concentrations of Ethyl 2-(1-(benzylamino)cyclobutyl)acetate hydrochloride and a vehicle control.

  • Protease Digestion: Add a protease (e.g., thermolysin) to each sample and incubate for a set time.

  • Quenching and SDS-PAGE: Stop the digestion and separate the protein fragments via SDS-PAGE.

  • Visualization and Analysis: Stain the gel (e.g., with Coomassie Blue) and identify protein bands that are protected from digestion in the presence of the compound.

  • Mass Spectrometry: Excise the protected bands and identify the proteins using mass spectrometry.

CETSA leverages the fact that ligand binding can increase the thermal stability of a target protein.

Experimental Protocol: CETSA

  • Cell Treatment: Treat intact cells with the compound or vehicle.

  • Heating: Heat aliquots of the treated cells across a range of temperatures.

  • Lysis and Centrifugation: Lyse the cells and separate the soluble and aggregated protein fractions by centrifugation.

  • Western Blotting/Mass Spectrometry: Analyze the soluble fraction by Western blotting for specific candidate proteins or by mass spectrometry for a proteome-wide analysis to identify proteins that remain soluble at higher temperatures in the presence of the compound.

Affinity-Based Target Identification

Affinity-based approaches use a modified version of the small molecule to "pull down" its binding partners.[10][11]

Experimental Protocol: Affinity Chromatography

  • Probe Synthesis: Synthesize a derivative of Ethyl 2-(1-(benzylamino)cyclobutyl)acetate hydrochloride with a linker and an affinity tag (e.g., biotin) at a position determined by Structure-Activity Relationship (SAR) studies to be non-essential for activity.

  • Immobilization: Immobilize the biotinylated probe on streptavidin-coated beads.

  • Incubation: Incubate the beads with cell lysate.

  • Washing: Perform extensive washing to remove non-specifically bound proteins.

  • Elution: Elute the specifically bound proteins using an excess of the original, unmodified compound or denaturing conditions.

  • Protein Identification: Identify the eluted proteins by mass spectrometry.

Workflow for Target Identification

G cluster_0 Target Identification Phase Start Start Hypothesis Hypothesis Generation: Glycine Derivative with CNS Activity Start->Hypothesis Target_ID Target Identification Strategies Hypothesis->Target_ID Label_Free Label-Free Methods Target_ID->Label_Free Affinity_Based Affinity-Based Methods Target_ID->Affinity_Based DARTS DARTS Label_Free->DARTS CETSA CETSA Label_Free->CETSA Affinity_Chrom Affinity Chromatography Affinity_Based->Affinity_Chrom Hit_Validation Hit Validation & Confirmation DARTS->Hit_Validation CETSA->Hit_Validation Affinity_Chrom->Hit_Validation

Caption: A streamlined workflow for identifying molecular targets.

Phase II: In Vitro Mechanistic Characterization

Once a primary target is identified and validated, a suite of in vitro assays is required to characterize the binding kinetics and functional consequences of the compound-target interaction.[12]

Binding Assays

If the identified target is a receptor, binding assays are crucial. For example, if the target is the NMDA receptor:

Experimental Protocol: Radioligand Binding Assay

  • Membrane Preparation: Prepare cell membranes from a cell line overexpressing the human NMDA receptor subunits of interest.

  • Assay Setup: In a multi-well plate, combine the membranes, a radiolabeled ligand that binds to the glycine site (e.g., [³H]glycine or [³H]DCKA), and increasing concentrations of the unlabeled test compound.

  • Incubation and Filtration: Incubate to allow binding to reach equilibrium, then rapidly filter the mixture through a glass fiber filter to separate bound from free radioligand.

  • Scintillation Counting: Measure the radioactivity retained on the filters.

  • Data Analysis: Calculate the IC₅₀ value, which can be converted to a Ki (inhibition constant) to quantify the compound's binding affinity.

Functional Assays

Functional assays determine the biological effect of the compound on its target.

This assay measures the functional consequence of NMDA receptor modulation.[6][13]

Experimental Protocol: Calcium Influx Assay

  • Cell Culture and Loading: Culture HEK293 cells expressing NMDA receptor subunits and load them with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Compound Application: Apply Ethyl 2-(1-(benzylamino)cyclobutyl)acetate hydrochloride at various concentrations.

  • Receptor Activation: Stimulate the cells with glutamate and glycine.

  • Fluorescence Measurement: Measure the change in intracellular calcium concentration using a fluorescence plate reader.

  • Data Analysis: Determine if the compound enhances (agonist/PAM) or inhibits (antagonist/NAM) the glutamate/glycine-induced calcium influx.

Patch-clamp electrophysiology provides the most direct measure of ion channel function.

Experimental Protocol: Whole-Cell Patch-Clamp

  • Cell Preparation: Use primary neurons or a cell line expressing the target receptor.

  • Recording: Establish a whole-cell patch-clamp recording.

  • Compound Perfusion: Perfuse the cell with a solution containing the compound.

  • Receptor Activation: Apply agonists (e.g., glutamate and glycine) to elicit an ionic current.

  • Data Analysis: Measure the effect of the compound on the current's amplitude, kinetics, and voltage-dependence to classify it as an agonist, antagonist, or modulator.

Hypothetical In Vitro Data Summary
Assay Result
Radioligand Binding (NMDA-Glycine Site)Ki = 150 nM
Calcium Influx (HEK293-NR1/NR2A)IC₅₀ = 250 nM (Antagonist activity)
Whole-Cell Patch-Clamp (Primary Neurons)Reversible, non-competitive inhibition of NMDA-evoked currents

Phase III: Cellular and Phenotypic Assays

This phase aims to understand the compound's effects in a more complex biological context.

Signaling Pathway Analysis

If the compound modulates a receptor, it will likely impact downstream signaling pathways.

Experimental Protocol: Western Blot for Signaling Proteins

  • Cell Treatment: Treat a relevant cell line (e.g., primary neurons) with the compound, followed by stimulation with an agonist if the compound is an antagonist.

  • Lysis and Protein Quantification: Lyse the cells and quantify the total protein.

  • Western Blotting: Separate proteins by SDS-PAGE, transfer to a membrane, and probe with antibodies against key signaling proteins (e.g., p-CREB, p-ERK) to assess the activation state of pathways downstream of the target.

Signaling Pathway Visualization

G cluster_1 NMDA Receptor Signaling Cascade Compound Ethyl 2-(1-(benzylamino)cyclobutyl) acetate hydrochloride NMDAR NMDA Receptor Compound->NMDAR Antagonizes Ca_Influx Ca²⁺ Influx NMDAR->Ca_Influx Blocks CaM Calmodulin Ca_Influx->CaM CaMKII CaMKII CaM->CaMKII ERK ERK CaMKII->ERK CREB CREB ERK->CREB Gene_Expression Gene Expression (Synaptic Plasticity, Survival) CREB->Gene_Expression

Caption: Hypothetical antagonistic effect on an NMDA receptor signaling pathway.

Phase IV: In Vivo Model Evaluation

The final preclinical phase involves evaluating the compound's efficacy and safety in animal models. Based on the in vitro profile of an NMDA receptor antagonist, relevant models could include those for neurodegenerative diseases, psychiatric disorders, or psychostimulant addiction.[14][15]

Psychostimulant-Induced Locomotor Sensitization

This model is used to study the development of addiction-like behaviors.[16]

Experimental Protocol: Locomotor Sensitization

  • Acclimation: Acclimate rodents to locomotor activity chambers.

  • Induction Phase: Administer a psychostimulant (e.g., methamphetamine) daily for several days to induce a sensitized locomotor response.

  • Treatment: Administer Ethyl 2-(1-(benzylamino)cyclobutyl)acetate hydrochloride prior to the psychostimulant injection.

  • Measurement: Record locomotor activity (e.g., distance traveled, stereotypy).

  • Analysis: Determine if the compound can block the development or expression of locomotor sensitization, suggesting a potential therapeutic role in addiction.[17]

Conditioned Place Preference (CPP)

CPP is a model used to assess the rewarding or aversive properties of a drug.[18]

Experimental Protocol: CPP

  • Pre-Test: Allow animals to explore a two-chambered apparatus to determine baseline preference.

  • Conditioning: On alternating days, confine the animals to one chamber after administration of the test compound and to the other chamber after vehicle administration.

  • Post-Test: Allow the animals to freely explore both chambers and measure the time spent in the drug-paired chamber.

  • Analysis: An increase in time spent in the drug-paired chamber indicates rewarding properties, while a decrease suggests aversive effects.

Conclusion and Future Directions

This guide outlines a rigorous, multi-faceted strategy to elucidate the mechanism of action of Ethyl 2-(1-(benzylamino)cyclobutyl)acetate hydrochloride. By systematically progressing from broad, unbiased target identification to specific in vitro and in vivo characterization, researchers can build a comprehensive understanding of this novel compound. The hypothetical data presented, suggesting an NMDA receptor antagonist profile, provides a clear example of how this workflow can lead to testable hypotheses and guide further drug development efforts. The ultimate goal is to translate these preclinical findings into a well-defined therapeutic potential, backed by a solid mechanistic foundation.

References

  • ResearchGate. (n.d.). Target identification of small molecules: an overview of the current applications in drug discovery. Retrieved from [Link]

  • Lomenick, B., et al. (2010). Identification of Direct Protein Targets of Small Molecules. ACS Chemical Biology. Retrieved from [Link]

  • Chemspace. (2025). Target Identification and Validation in Drug Discovery. Retrieved from [Link]

  • University College London. (n.d.). Target Identification and Validation (Small Molecules). Retrieved from [Link]

  • Broad Institute. (n.d.). Mechanism of Action: discover your small molecule's interactions and targets. Retrieved from [Link]

  • Neuroservice. (2019). NMDA-receptors functional assays for CNS diseases. Retrieved from [Link]

  • PubMed. (2023). Target identification of small molecules: an overview of the current applications in drug discovery. Retrieved from [Link]

  • MDPI. (2020). Mechanisms of Action for Small Molecules Revealed by Structural Biology in Drug Discovery. Retrieved from [Link]

  • ACS Publications. (2018). Design, Synthesis, and Characterization of Novel Small Molecules as Broad Range Antischistosomal Agents. ACS Medicinal Chemistry Letters. Retrieved from [Link]

  • PMC. (2017). A NMDA-receptor calcium influx assay sensitive to stimulation by glutamate and glycine/D-serine. Retrieved from [Link]

  • Google Patents. (n.d.). A high-throughput assay method for identifying allosteric nmda receptor modulators.
  • MDPI. (2020). Mechanisms of Action for Small Molecules Revealed by Structural Biology in Drug Discovery. Retrieved from [Link]

  • Frontiers. (n.d.). Introduction to small molecule drug discovery and preclinical development. Retrieved from [Link]

  • PubMed. (2015). Experimental Models on Effects of Psychostimulants. Retrieved from [Link]

  • OMICS International. (n.d.). An Insight into the Cellular Mechanisms of Addiction to Psychostimulants. Retrieved from [Link]

  • Inotiv. (n.d.). Animal Models of Addiction. Retrieved from [Link]

  • ResearchGate. (n.d.). Functional assay of N‐methyl‐D‐aspartate (NMDA) receptor (NMDAR) responses in oligodendrocyte cultures.... Retrieved from [Link]

  • The Journal of Neuropsychiatry and Clinical Neurosciences. (2019). Serum and CSF Anti-NMDAR Antibody Testing in Psychiatry. Retrieved from [Link]

  • MDPI. (2019). In Vitro and In Vivo Models for the Investigation of Potential Drugs Against Schizophrenia. Retrieved from [Link]

  • Sahmyook University. (2023). Researchers Identify Genes Associated with Addiction to Psychostimulant Drugs. Retrieved from [Link]

  • Molbase. (n.d.). ETHYL 2-(BENZYLAMINO)ACETATE HYDROCHLORIDE. Retrieved from [Link]

  • PubChemLite. (n.d.). Ethyl 2-(cyclohexylamino)acetate hydrochloride (C10H19NO2). Retrieved from [Link]

  • PMC. (n.d.). Mechanism(s) of action underlying the gastroprotective effect of ethyl acetate fraction obtained from the crude methanolic leaves extract of Muntingia calabura. Retrieved from [Link]

  • MDPI. (2024). Synthesis of 5-Benzylamino and 5-Alkylamino-Substituted Pyrimido[4,5-c]quinoline Derivatives as CSNK2A Inhibitors with Antiviral Activity. Retrieved from [Link]

  • JournalAgent. (n.d.). SYNTHESIS OF SOME NEW HETEROCYCLIC COMPOUNDS WITH EXPECTED POTENTIAL BIOLOGICAL ACTIVITY. Retrieved from [Link]

  • UCB. (2026). Drug discovery. Retrieved from [Link]

  • Center for Drug Discovery. (n.d.). Publications. Retrieved from [Link]

  • Usiena air. (2023). Development of potent and selective FAAH inhibitors with improved drug-like properties as potential tools to treat neuroinflammatory conditions. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 2-[benzylpropylamino]acetate. Retrieved from [Link]

  • Scientific Research Publishing. (2015). Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives. American Journal of Organic Chemistry. Retrieved from [Link]

  • Chemspace. (n.d.). Ethyl 2-cyclobutyl-2-(cyclobutylamino)acetate. Retrieved from [Link]

  • Der Pharma Chemica. (n.d.). Synthesis of ethyl [(1, 3-benzothiazol-2-yl) sulfanyl] acetate derivatives by greener techniques. Retrieved from [Link]

Sources

Exploratory

Technical Whitepaper: Safety, Handling, and Analytical Validation of Ethyl 2-(1-(benzylamino)cyclobutyl)acetate hydrochloride

Executive Summary & Structural Rationale Ethyl 2-(1-(benzylamino)cyclobutyl)acetate hydrochloride (CAS: 2703756-54-9) is a sterically constrained, sp³-rich building block frequently utilized in advanced organic synthesis...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Rationale

Ethyl 2-(1-(benzylamino)cyclobutyl)acetate hydrochloride (CAS: 2703756-54-9) is a sterically constrained, sp³-rich building block frequently utilized in advanced organic synthesis and drug discovery[1]. The incorporation of a cyclobutane ring restricts the conformational flexibility of the molecule, a strategy often employed by medicinal chemists to enhance target affinity and metabolic stability in pharmaceutical leads[2].

From a physicochemical standpoint, formulating this secondary amine as a hydrochloride salt is a deliberate design choice. The free base of this compound is susceptible to oxidative degradation and exhibits poor aqueous solubility. The HCl salt improves solid-state stability and increases the melting point, making it easier to handle[3]. However, this formulation introduces a critical handling vulnerability: acid-catalyzed ester hydrolysis . If the salt is exposed to ambient moisture, it creates a localized acidic microenvironment that rapidly catalyzes the cleavage of the ethyl ester side chain.

Physicochemical Profiling

To design an effective handling protocol, researchers must first understand the quantitative parameters of the compound[1],[2].

ParameterValue / DescriptionMechanistic Implication
CAS Number 2703756-54-9Unique identifier for the HCl salt form.
Molecular Formula C₁₅H₂₂ClNO₂Corresponds to the free base (C₁₅H₂₁NO₂) + HCl.
Molecular Weight 283.8 g/mol Required for precise molarity calculations in biological assays.
Exact Mass (Free Base) 247.1572 g/mol Target mass for LC-MS validation ([M+H]⁺ = 248.16).
Physical State Solid (Lyophilized powder)Hygroscopic; requires strict desiccation.

Safety Data Sheet (SDS) & Hazard Causality

While specific regulatory data for highly specialized intermediates can be sparse, this compound falls under standard GHS classifications for benzylamine hydrochlorides[3]. Understanding the causality of these hazards is essential for effective mitigation.

  • Skin Irritation (Category 2 - H315) & Eye Irritation (Category 2A - H319):

    • Causality: The hydrochloride salt rapidly dissociates upon contact with the moisture of mucous membranes, sweat, or tears. This dissociation causes a localized, sharp drop in pH, leading to immediate acid-induced tissue irritation.

  • Specific Target Organ Toxicity - Single Exposure (Category 3 - H335):

    • Causality: Inhalation of the fine lyophilized powder introduces the acidic salt directly to the respiratory epithelium, triggering inflammation.

  • Systemic Toxicity Risk:

    • Causality: The lipophilic benzyl group acts as a penetration enhancer. If the compound is dissolved in an organic solvent (e.g., DMSO) and contacts the skin, the solvent will carry the active amine directly into the bloodstream.

Mandatory PPE & Engineering Controls: Handling must be conducted inside a certified chemical fume hood or inert glovebox. Operators must wear ANSI Z87.1-compliant safety goggles, a standard lab coat, and double-layered nitrile gloves (changed immediately upon suspected contamination).

Handling Guidelines & Storage Kinetics

To prevent the degradation of the ethyl ester, storage protocols must focus on eliminating moisture and thermal energy.

  • Long-Term Storage: Store at -20°C in a tightly sealed, light-resistant container.

  • Atmosphere: The headspace of the storage vial must be purged with an inert gas (Argon or dry Nitrogen) prior to sealing.

  • Desiccation: Store the primary vial inside a secondary container filled with active desiccant (e.g., Drierite or silica gel) to scavenge any ambient humidity that bypasses the primary seal.

Self-Validating Experimental Protocol: Reconstitution & QC

The following protocol is designed as a self-validating system . By incorporating an immediate LC-MS quality control (QC) step, the researcher can definitively prove that the anhydrous handling techniques were successful.

Step 1: Thermal Equilibration

  • Action: Remove the desiccated secondary container from the -20°C freezer and allow it to sit at room temperature for at least 30 minutes before opening.

  • Causality: Opening a cold vial exposes the interior to room air, causing immediate condensation of atmospheric moisture onto the powder. This moisture will initiate the acid-catalyzed hydrolysis of the ethyl ester.

Step 2: Anhydrous Dissolution

  • Action: Inside an inert glovebox or under a continuous nitrogen stream, weigh the required mass using a microbalance. Dissolve the powder in strictly anhydrous, amine-free DMSO or Methanol to create a 10 mM stock solution.

  • Causality: Using standard (non-anhydrous) solvents introduces water. The combination of water and the acidic HCl salt will actively degrade the compound during storage.

Step 3: LC-MS Quality Control (The Validation Step)

  • Action: Dilute a 1 µL aliquot of the stock solution into 1 mL of LC-MS grade Acetonitrile. Inject onto an LC-MS system (ESI+ mode).

  • Validation Logic:

    • Pass Condition: The spectrum must show a dominant parent ion at m/z 248.16 ([M+H]⁺ of the intact ethyl ester).

    • Fail Condition: If a peak appears at m/z 220.13 , it indicates the presence of the hydrolyzed carboxylic acid derivative (C₁₃H₁₇NO₂). This definitively proves that moisture was introduced during Steps 1 or 2, and the stock solution must be discarded.

Workflow Visualization

Workflow N1 Solid Compound CAS: 2703756-54-9 N2 Equilibrate to RT (Desiccator) N1->N2 Prevent condensation N3 Weighing (Inert Atmosphere) N2->N3 Transfer N4 Reconstitution (Anhydrous DMSO) N3->N4 Add solvent N5 LC-MS QC [M+H]+ 248.16 N4->N5 Aliquot N6 Ester Hydrolysis [M+H]+ 220.13 N4->N6 H2O exposure

Figure 1: Handling, reconstitution, and QC workflow for cyclobutyl acetate derivatives.

References

  • Ethyl 2-(1-(benzylamino)cyclobutyl)acetate hydrochloride. ChemicalBook.
  • 2703756-54-9 | Ethyl 2-(1-(benzylamino)cyclobutyl)acetate. Ambeed.
  • CAS:2703756-54-9, 2-(1-(苄氨基)环丁基)乙酸乙酯盐酸盐. BidePharm.

Sources

Foundational

A Comprehensive Guide to the NMR Spectral Analysis of Ethyl 2-(1-(benzylamino)cyclobutyl)acetate Hydrochloride

For Researchers, Scientists, and Drug Development Professionals Authored by: [Your Name/Gemini], Senior Application Scientist Abstract Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical techniqu...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern drug discovery and development, providing unparalleled insight into molecular structure and purity. This in-depth technical guide provides a comprehensive analysis of the ¹H and ¹³C NMR spectra of Ethyl 2-(1-(benzylamino)cyclobutyl)acetate hydrochloride, a molecule of interest in medicinal chemistry. This guide is designed to serve as a practical resource for researchers, detailing the foundational principles, experimental considerations, and advanced spectral interpretation necessary for the unambiguous characterization of this and structurally related compounds. We will explore the causal relationships behind spectral phenomena, including the influence of the puckered cyclobutane ring, the effect of amine protonation on chemical shifts, and the application of two-dimensional NMR techniques for definitive signal assignment.

Introduction

Ethyl 2-(1-(benzylamino)cyclobutyl)acetate hydrochloride is a substituted α-amino acid ester featuring a unique cyclobutyl moiety. The structural complexity arising from the stereochemistry of the cyclobutane ring and the presence of multiple functional groups necessitates a robust analytical approach for its characterization. NMR spectroscopy provides the most detailed information regarding the connectivity and spatial arrangement of atoms within the molecule. The hydrochloride salt form introduces an additional layer of complexity due to the protonation of the secondary amine, which significantly influences the electronic environment of neighboring nuclei. A thorough understanding of its NMR spectra is paramount for confirming its identity, assessing its purity, and understanding its conformational dynamics in solution.

I. Foundational Principles and Experimental Protocol

A successful NMR analysis is predicated on a well-designed experimental protocol. The choice of solvent, sample concentration, and acquisition parameters are critical for obtaining high-quality, reproducible data.

Causality in Experimental Design

The hydrochloride salt of an amine presents specific challenges in sample preparation. The acidity of the ammonium proton can lead to exchange with residual protons in the solvent, potentially broadening the N-H signal. Furthermore, the solubility of the salt must be considered when selecting an appropriate deuterated solvent.

Experimental Protocol: Acquiring High-Resolution NMR Spectra

A standardized protocol ensures the reliability and comparability of NMR data.

Sample Preparation:

  • Sample Weighing: Accurately weigh 10-20 mg of Ethyl 2-(1-(benzylamino)cyclobutyl)acetate hydrochloride for ¹H NMR and 50-100 mg for ¹³C NMR analysis.[1]

  • Solvent Selection: Deuterated methanol (CD₃OD) or dimethyl sulfoxide (DMSO-d₆) are suitable solvents for amine hydrochlorides, as they can solubilize the salt and minimize rapid proton exchange that can occur in protic solvents like D₂O.[2][3] For this guide, we will consider the spectrum in CDCl₃ with the understanding that solubility might be a limiting factor and that the NH proton might exchange with trace amounts of D₂O.

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.[4]

  • Transfer: Using a Pasteur pipette, transfer the solution to a 5 mm NMR tube.

  • Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm).

NMR Data Acquisition:

  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • A spectral width of 12-15 ppm is appropriate to cover all proton signals.

    • A relaxation delay of 1-2 seconds and an acquisition time of 2-4 seconds are typical.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum. This simplifies the spectrum by collapsing carbon signals into singlets.

    • Due to the low natural abundance of the ¹³C isotope, a greater number of scans and a longer relaxation delay (2-5 seconds) are required to achieve an adequate signal-to-noise ratio.[5]

  • 2D NMR Acquisition (for definitive assignment):

    • ¹H-¹H COSY (Correlation Spectroscopy): To identify proton-proton coupling networks.

    • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.

    • ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons.

II. Predicted ¹H NMR Spectral Analysis

The proton NMR spectrum of Ethyl 2-(1-(benzylamino)cyclobutyl)acetate hydrochloride is predicted to exhibit a series of distinct signals, each providing valuable structural information through its chemical shift, integration, and multiplicity.

Predicted Chemical Shifts and Multiplicities
Proton Assignment Predicted Chemical Shift (ppm) Multiplicity Integration Rationale
H-1' (Ethyl CH₃)~1.2-1.3Triplet (t)3HCoupled to the two H-2' protons.
H-2' (Ethyl CH₂)~4.1-4.3Quartet (q)2HCoupled to the three H-1' protons.
H-3 (Acetate CH₂)~2.7-2.9Singlet (s)2HAdjacent to a quaternary carbon, no coupled protons.
H-4, H-6 (Cyclobutyl CH₂)~1.8-2.4Multiplet (m)4HComplex coupling due to diastereotopic protons and restricted ring motion.
H-5 (Cyclobutyl CH₂)~1.6-2.0Multiplet (m)2HComplex coupling with neighboring cyclobutyl protons.
H-7 (Benzyl CH₂)~4.2-4.4Singlet (s)2HAdjacent to a nitrogen and aromatic ring. The N-H proton may or may not show coupling depending on the rate of exchange.
H-9, H-11 (Aromatic C-H)~7.3-7.5Multiplet (m)4HTypical aromatic proton chemical shifts.
H-10 (Aromatic C-H)~7.3-7.5Multiplet (m)1HTypical aromatic proton chemical shifts.
N-HVariable (broad)Broad Singlet (br s)2HProtonated amine, chemical shift and broadening are solvent and concentration dependent. May exchange with D₂O.[6]
In-depth Rationale for Predicted ¹H Spectrum
  • Ethyl Ester Moiety (H-1', H-2'): The characteristic triplet-quartet pattern for an ethyl group is expected. The methylene protons (H-2') are deshielded by the adjacent oxygen atom, resulting in a downfield shift to around 4.1-4.3 ppm. The methyl protons (H-1') will appear as a triplet around 1.2-1.3 ppm.

  • Acetate Methylene (H-3): These protons are adjacent to the quaternary carbon of the cyclobutane ring and the carbonyl group. Their lack of adjacent protons will result in a singlet. The electron-withdrawing effect of the carbonyl will shift this signal downfield to approximately 2.7-2.9 ppm.

  • Cyclobutane Ring Protons (H-4, H-5, H-6): The cyclobutane ring is not planar and exists in a puckered conformation, leading to a complex pattern of signals for its protons.[7] The protons on each methylene group are diastereotopic, meaning they are in different chemical environments and will have different chemical shifts. This will result in complex multiplets in the region of 1.6-2.4 ppm.

  • Benzyl Methylene (H-7): The protons of the benzylic methylene group are deshielded by both the aromatic ring and the positively charged nitrogen atom, leading to a significant downfield shift to the 4.2-4.4 ppm region. Due to the potential for slow N-H exchange, this might appear as a singlet or a doublet.

  • Aromatic Protons (H-9, H-10, H-11): The five protons of the phenyl group will resonate in the typical aromatic region of 7.3-7.5 ppm as a complex multiplet.

  • Ammonium Proton (N-H): The proton on the nitrogen is acidic and its chemical shift is highly variable, depending on the solvent, concentration, and temperature. It will likely appear as a broad singlet. In the presence of D₂O, this signal will disappear due to chemical exchange.[6] The protonation of the amine leads to a significant downfield shift of adjacent protons (H-7 and cyclobutyl protons) due to the inductive effect of the positive charge.[8]

III. Predicted ¹³C NMR Spectral Analysis

The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon atoms in the molecule.

Predicted Chemical Shifts
Carbon Assignment Predicted Chemical Shift (ppm) Rationale
C-1' (Ethyl CH₃)~14Typical chemical shift for an ethyl methyl carbon.
C-2' (Ethyl O-CH₂)~61Deshielded by the adjacent oxygen atom.
C-3 (Acetate CH₂)~35-40Alpha to a carbonyl and a quaternary carbon.
C-4, C-6 (Cyclobutyl CH₂)~30-35Aliphatic carbons in a strained ring.
C-5 (Cyclobutyl CH₂)~15-20Aliphatic carbon in a strained ring.
C-2 (Quaternary C)~65-70Deshielded by the nitrogen and adjacent to other carbons.
C-7 (Benzyl CH₂)~50-55Deshielded by the nitrogen and aromatic ring.
C-8 (Aromatic C)~135-140Quaternary aromatic carbon.
C-9, C-11 (Aromatic C-H)~128-130Aromatic carbons.
C-10 (Aromatic C-H)~128-130Aromatic carbon.
C=O (Ester Carbonyl)~170-175Typical chemical shift for an ester carbonyl carbon.
In-depth Rationale for Predicted ¹³C Spectrum
  • Ethyl Ester Carbons (C-1', C-2'): The methyl carbon (C-1') will be found upfield around 14 ppm, while the methylene carbon (C-2') will be further downfield around 61 ppm due to the deshielding effect of the attached oxygen.

  • Acetate and Cyclobutane Carbons (C-2, C-3, C-4, C-5, C-6): The quaternary carbon of the cyclobutane ring (C-2) will be significantly deshielded by the attached nitrogen, appearing around 65-70 ppm. The acetate methylene (C-3) will be in the 35-40 ppm range. The cyclobutane methylene carbons (C-4, C-5, C-6) will have shifts characteristic of strained aliphatic rings, generally between 15 and 35 ppm.

  • Benzyl Carbons (C-7, C-8, C-9, C-10, C-11): The benzylic carbon (C-7) will be deshielded by the nitrogen and the aromatic ring, resonating around 50-55 ppm. The aromatic carbons will appear in the typical range of 128-140 ppm.

  • Carbonyl Carbon (C=O): The ester carbonyl carbon will be the most downfield signal in the spectrum, expected in the 170-175 ppm region.[9]

IV. Advanced NMR Techniques for Structural Elucidation

For a molecule with the complexity of Ethyl 2-(1-(benzylamino)cyclobutyl)acetate hydrochloride, one-dimensional NMR spectra may not be sufficient for unambiguous assignment of all signals, particularly within the cyclobutane ring. Two-dimensional NMR experiments are essential for confirming the proposed structure.

Workflow for 2D NMR Analysis

NMR_Workflow cluster_1D 1D NMR Analysis cluster_2D 2D NMR Correlation cluster_Structure Structural Confirmation H1_NMR ¹H NMR (Initial Hypothesis) COSY ¹H-¹H COSY (Proton Connectivity) H1_NMR->COSY Identify Spin Systems HSQC ¹H-¹³C HSQC (Direct C-H Correlation) H1_NMR->HSQC C13_NMR ¹³C NMR (Carbon Count) C13_NMR->HSQC Assign Protonated Carbons HMBC ¹H-¹³C HMBC (Long-Range C-H Correlation) COSY->HMBC HSQC->HMBC Confirm Assignments Structure Unambiguous Structure Elucidation HMBC->Structure Establish Final Connectivity

Caption: Workflow for unambiguous structural elucidation using 2D NMR.

  • ¹H-¹H COSY: This experiment will reveal the coupling network of the protons. For instance, it will show a correlation between the ethyl methylene (H-2') and methyl (H-1') protons. Crucially, it will help to trace the connectivity of the protons within the cyclobutane ring, aiding in the assignment of the complex multiplets.

  • ¹H-¹³C HSQC: This experiment directly correlates each proton with the carbon to which it is attached. This is invaluable for assigning the carbon signals of the protonated carbons. For example, the signal for the benzyl methylene protons (H-7) will show a cross-peak with the signal for the benzyl methylene carbon (C-7).

  • ¹H-¹³C HMBC: This experiment reveals longer-range couplings (typically over 2-3 bonds) between protons and carbons. This is particularly useful for identifying and assigning quaternary carbons. For example, the acetate methylene protons (H-3) should show a correlation to the ester carbonyl carbon (C=O) and the quaternary cyclobutane carbon (C-2). The benzyl methylene protons (H-7) should show correlations to the aromatic carbons (C-8, C-9, C-11).

V. Conclusion

The comprehensive NMR spectral analysis of Ethyl 2-(1-(benzylamino)cyclobutyl)acetate hydrochloride requires a multi-faceted approach that combines high-quality data acquisition with a detailed interpretation of both one- and two-dimensional NMR spectra. The predicted chemical shifts and coupling patterns detailed in this guide provide a robust framework for the structural verification of this molecule. The puckered nature of the cyclobutane ring and the protonation of the benzylamine moiety are key structural features that manifest in distinct and predictable ways in the NMR spectra. By following the experimental protocols and analytical workflow presented, researchers and drug development professionals can confidently elucidate the structure and confirm the identity of this and other similarly complex small molecules, ensuring the integrity of their chemical research.

VI. References

  • Determination of the Absolute Configuration of Amines and α-Amino Acids by 1H NMR of (R)-O-Aryllactic Acid Amides. The Journal of Organic Chemistry. [Link]

  • A ¹H NMR Spectroscopic Window into Amine pKa, Anion pKBHX, and Charge-Assisted Intramolecular H-Bond Assessment from a Medicinal Chemistry Perspective. ACS Omega. [Link]

  • Theoretical and experimental study of ¹⁵N NMR protonation shifts. Magnetic Resonance in Chemistry. [Link]

  • The reactions of α-amino acids and α-amino acid esters with high valent transition metal halides. Dalton Transactions. [Link]

  • Chemical shifts of the amine protons signal in ¹H NMR spectra of... ResearchGate. [Link]

  • NMR sample preparation. University of Geneva. [Link]

  • NMR Spectroscopy Of Amines. JoVE. [Link]

  • NMR Sample Preparation: The Complete Guide. Organomation. [Link]

  • Sample preparation for NMR measurements and points to keep in mind. JEOL. [Link]

  • ¹³C NMR Spectrum (1D, 25 MHz, H₂O, predicted) (NP0292947). NP-MRD. [Link]

  • ³⁵Cl solid-state NMR spectroscopy of HCl pharmaceuticals and their polymorphs in bulk and dosage forms. CrystEngComm. [Link]

  • ¹⁵N NMR spectroscopy acids: 7—solvent effects on α‐and ω‐amino. ResearchGate. [Link]

  • CASPRE - ¹³C NMR Predictor. CASPRE. [Link]

  • Accurate Prediction of ¹H NMR Chemical Shifts of Small Molecules Using Machine Learning. Metabolites. [Link]

  • NMR Sample Preparation. Iowa State University. [Link]

  • A ¹H NMR and theoretical investigation of the conformations of some monosubstituted cyclobutanes. Magnetic Resonance in Chemistry. [Link]

  • Synthesis of Cyclobutane Analogue 4: Preparation of Purine and Pyrimidine Carbocyclic Nucleoside Derivatives. Molecules. [Link]

  • Selected ¹H–¹H COSY and HMBC correlations of compounds 1–7. Chinese Journal of Natural Medicines. [Link]

  • NMR Predictor - Documentation. Chemaxon. [Link]

  • NMR Prediction | ¹H, ¹³C, ¹⁵N, ¹⁹F, ³¹P NMR Predictor. ACD/Labs. [Link]

  • ¹H NMR Spectrum (1D, 700 MHz, H₂O, simulated) (NP0000932). NP-MRD. [Link]

  • Amine protons on NMR. Reddit. [Link]

  • NMR Spectroscopy :: ¹H NMR Chemical Shifts. University of Wisconsin. [Link]

  • CASCADE-2.0: Real Time Prediction of ¹³C-NMR Shifts with sub-ppm Accuracy. ChemRxiv. [Link]

  • ¹H NMR Spectrum Prediction and Analysis. Atlas. [Link]

  • THE ¹⁹F NMR OF AMINO ACID DERIVATIVES. California State University, Northridge. [Link]

  • Predict ¹H proton NMR spectra. NMRdb.org. [Link]

  • Stereoselective Solid-State Synthesis of Substituted Cyclobutanes Assisted by Pseudorotaxane-like MOFs. ResearchGate. [Link]

  • ¹H-¹H COSY, selected HMBC, and key ROESY correlations of 1. ResearchGate. [Link]

Sources

Exploratory

Exact molecular weight and formula of Ethyl 2-(1-(benzylamino)cyclobutyl)acetate hydrochloride

An In-Depth Technical Guide to the Determination of the Exact Molecular Weight and Formula of Ethyl 2-(1-(benzylamino)cyclobutyl)acetate Hydrochloride For Researchers, Scientists, and Drug Development Professionals Autho...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Determination of the Exact Molecular Weight and Formula of Ethyl 2-(1-(benzylamino)cyclobutyl)acetate Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive, technically detailed framework for the precise determination of the molecular formula and exact molecular weight of Ethyl 2-(1-(benzylamino)cyclobutyl)acetate hydrochloride. Moving beyond a simple recitation of facts, this document elucidates the scientific rationale behind the chosen analytical methodologies, ensuring a deep and applicable understanding for professionals in drug development and chemical research.

Foundational Chemistry of the Target Compound

Ethyl 2-(1-(benzylamino)cyclobutyl)acetate is a tertiary amine, and as such, it can readily form a hydrochloride salt by reaction with hydrochloric acid. This is a common practice in pharmaceutical chemistry to improve the solubility and stability of amine-containing compounds.

The free base of the compound has the following properties:

PropertyValueSource(s)
Molecular Formula C₁₅H₂₁NO₂[1][2]
Molecular Weight 247.33 g/mol [1][2]

To form the hydrochloride salt, one molecule of hydrochloric acid (HCl) is added to the free base. This protonates the nitrogen atom of the amine group. Therefore, the molecular formula of Ethyl 2-(1-(benzylamino)cyclobutyl)acetate hydrochloride is C₁₅H₂₂ClNO₂.

The exact molecular weight is calculated by adding the molecular weight of the free base to the molecular weight of HCl (approximately 36.46 g/mol ).

Calculated Molecular Weight: 247.33 g/mol + 36.46 g/mol = 283.79 g/mol

While theoretical calculation provides a strong foundation, experimental verification is paramount in scientific research to confirm the identity and purity of a synthesized compound. The subsequent sections of this guide detail the experimental workflows for this verification.

Experimental Determination of Molecular Formula and Weight: A Two-Pillar Approach

The experimental confirmation of the molecular formula and weight of a novel or synthesized compound like Ethyl 2-(1-(benzylamino)cyclobutyl)acetate hydrochloride rests on two main analytical pillars: Mass Spectrometry for determining the molecular weight and fragmentation pattern, and Elemental Analysis for ascertaining the elemental composition.

Pillar 1: High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry is the cornerstone for determining the exact molecular weight of a compound. Unlike nominal mass spectrometry, HRMS can measure mass-to-charge ratios to a very high degree of accuracy (typically to four or more decimal places), which allows for the unambiguous determination of the elemental formula.

  • Sample Preparation :

    • Dissolve a small quantity (typically <1 mg) of the Ethyl 2-(1-(benzylamino)cyclobutyl)acetate hydrochloride sample in a suitable solvent. Methanol or a mixture of acetonitrile and water is often a good starting point for amine hydrochloride salts to ensure complete dissolution.

  • Instrumentation and Ionization :

    • Utilize a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument.

    • Electrospray Ionization (ESI) is the preferred ionization technique for this compound due to its polarity and the presence of a readily ionizable nitrogen atom. In positive ion mode, the molecule will be detected as its cationic form.

  • Data Acquisition :

    • Acquire the mass spectrum in positive ion mode. The primary ion observed will be the molecular ion of the free base, [M+H]⁺, where M is the free base C₁₅H₂₁NO₂. The hydrochloride salt will dissociate in the ESI source, and the chloride ion is generally not observed in the positive ion spectrum.

  • Data Analysis :

    • Identify the peak corresponding to the [M+H]⁺ ion.

    • The measured m/z value should be compared to the theoretical exact mass of the [C₁₅H₂₂NO₂]⁺ ion.

    • The high-resolution data will allow for the confirmation of the elemental formula from the exact mass measurement.

Pillar 2: Elemental Analysis

Elemental analysis provides the percentage composition of the elements (Carbon, Hydrogen, Nitrogen, and in this case, Chlorine) in the compound. This data is then used to determine the empirical formula, which can be compared to the proposed molecular formula.

  • Sample Preparation :

    • A precisely weighed, pure, and dry sample of Ethyl 2-(1-(benzylamino)cyclobutyl)acetate hydrochloride is required. The sample is typically weighed in a tin or silver capsule for analysis.

  • Instrumentation :

    • A dedicated CHN elemental analyzer is used for carbon, hydrogen, and nitrogen analysis. This instrument employs combustion analysis, where the sample is burned at a high temperature in a stream of oxygen. The resulting gases (CO₂, H₂O, and N₂) are separated and quantified.

    • Halogen (Chlorine) analysis can be performed using various methods, including combustion with subsequent titration or ion chromatography.

  • Data Analysis :

    • The instrument software calculates the percentage of C, H, N, and Cl in the sample.

    • These percentages are then used to calculate the empirical formula.

    • The experimentally determined percentages should be within ±0.4% of the theoretical values for the proposed formula (C₁₅H₂₂ClNO₂) to be considered a good match.

Workflow for Molecular Weight and Formula Determination

The logical flow of experimentation is critical for an efficient and accurate determination of the compound's properties. The following diagram illustrates the workflow.

G cluster_0 Theoretical Analysis cluster_1 Experimental Verification cluster_2 Data Correlation and Confirmation A Propose Structure of Ethyl 2-(1-(benzylamino)cyclobutyl)acetate HCl B Calculate Theoretical Molecular Formula (C15H22ClNO2) and Molecular Weight (283.79 g/mol) A->B G Compare Experimental Data with Theoretical Values B->G C High-Resolution Mass Spectrometry (HRMS) E Measured Exact Mass C->E Determine Exact Mass of Molecular Ion D Elemental Analysis (CHN/Cl) F Measured % Composition D->F Determine Elemental Percentage Composition E->G F->G H Confirm Molecular Formula and Molecular Weight G->H

Figure 1: Workflow for the determination of molecular formula and weight.

Self-Validating Systems and Trustworthiness

The robustness of this analytical approach lies in its self-validating nature. The two independent techniques, HRMS and elemental analysis, must yield concordant results.

  • HRMS provides a highly precise measurement of the mass of the intact molecule, which strongly suggests a particular elemental formula.

  • Elemental Analysis provides the ratio of the constituent atoms.

If the exact mass from HRMS corresponds to the formula C₁₅H₂₂ClNO₂, and the elemental analysis percentages match the theoretical percentages for this formula, the identity and purity of the compound are confirmed with a high degree of confidence. Any significant deviation in either of these results would indicate an impurity or a misidentification of the compound.

Conclusion

The determination of the exact molecular weight and formula of a compound such as Ethyl 2-(1-(benzylamino)cyclobutyl)acetate hydrochloride is a systematic process that combines theoretical calculations with rigorous experimental verification. By employing the complementary techniques of high-resolution mass spectrometry and elemental analysis, researchers can confidently establish the chemical identity of their target molecule, a critical step in any drug discovery and development pipeline.

References

  • PubChem. Ethyl 2-(benzylamino)acetate Hydrochloride. [Link]

  • Matrix Fine Chemicals GmbH. ETHYL 2-(BENZYLAMINO)ACETATE HYDROCHLORIDE | CAS 6344-42-9. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis and Isolation Protocol for Ethyl 2-(1-(benzylamino)cyclobutyl)acetate Hydrochloride

Target Audience: Synthetic Chemists, Medicinal Chemistry Researchers, and Process Development Scientists Document Type: Standard Operating Procedure & Mechanistic Guide Introduction and Strategic Rationale Ethyl 2-(1-(be...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Medicinal Chemistry Researchers, and Process Development Scientists Document Type: Standard Operating Procedure & Mechanistic Guide

Introduction and Strategic Rationale

Ethyl 2-(1-(benzylamino)cyclobutyl)acetate hydrochloride (CAS: 2703756-54-9)[1] is a highly valued sterically constrained β -amino acid derivative. Compounds featuring the 1-aminocyclobutane-1-acetic acid motif serve as critical building blocks in the design of conformationally restricted peptidomimetics and central nervous system (CNS) active therapeutics (e.g., gabapentinoid analogs). The free base possesses a molecular weight of 247.33 g/mol and the chemical formula C15H21NO2[2].

Mechanistic Strategy: The Aza-Reformatsky Approach

Instead, this protocol utilizes a highly efficient Aza-Reformatsky reaction . By condensing cyclobutanone with benzylamine to form a ketimine, we can directly trap the electrophilic carbon with a zinc-enolate derived from ethyl bromoacetate. This approach is highly regioselective, operates under mild conditions, and prevents undesired aldol-type self-condensation of the cyclobutanone.

Synthetic Workflow Diagram

G SM1 Cyclobutanone Imine N-Benzylcyclobutanimine (Intermediate) SM1->Imine MgSO4, DCM RT, 12h SM2 Benzylamine SM2->Imine FreeBase Free Base (C15H21NO2) Imine->FreeBase THF, Reflux 2-4h Reagent Ethyl Bromoacetate + Activated Zn Reagent->FreeBase Product Target Hydrochloride Salt (CAS: 2703756-54-9) FreeBase->Product Precipitation 0 °C HCl HCl in Ether HCl->Product

Fig 1. Synthetic workflow for Ethyl 2-(1-(benzylamino)cyclobutyl)acetate via Aza-Reformatsky.

Quantitative Reaction Parameters

The following table summarizes the stoichiometric requirements for a standard 10 mmol scale synthesis, optimized for maximum atom economy and yield.

Reagent / MaterialMW ( g/mol )EquivalentsAmountRole in System
Cyclobutanone70.091.00701 mg (10.0 mmol)Electrophilic Core
Benzylamine107.151.051.13 g (10.5 mmol)Primary Amine / Protecting Grp
Magnesium Sulfate (Anhydrous)120.372.002.40 gDesiccant (Equilibrium Driver)
Zinc Dust65.381.50980 mg (15.0 mmol)Enolate Generator
Ethyl Bromoacetate167.001.202.00 g (12.0 mmol)Nucleophile Precursor
Trimethylsilyl chloride (TMSCl)108.640.0554 mg (0.5 mmol)Zinc Activator
2.0 M HCl in Diethyl Ether36.461.507.5 mL (15.0 mmol)Salt Formation / Purifier

Step-by-Step Experimental Methodologies

Step 1: Condensation to N-Benzylcyclobutanimine

Causality Note: The formation of ketimines from sterically hindered cyclic ketones requires a strong thermodynamic driving force. Anhydrous MgSO4 effectively scavenges the generated water, shifting the equilibrium entirely to the right.

  • Preparation: In an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, suspend anhydrous MgSO4 (2.40 g) in dry dichloromethane (DCM, 20 mL).

  • Addition: Add cyclobutanone (701 mg, 10.0 mmol) to the suspension, followed by the dropwise addition of benzylamine (1.13 g, 10.5 mmol) via syringe over 5 minutes.

  • Reaction: Seal the flask under an argon atmosphere and stir vigorously at room temperature (20-25 °C) for 12 hours.

  • Filtration: Filter the suspension through a pad of Celite to remove the hydrated MgSO4. Wash the filter cake with an additional 10 mL of DCM.

  • Concentration: Concentrate the filtrate under reduced pressure to yield the crude N-benzylcyclobutanimine as a pale yellow oil. Proceed immediately to Step 2 to prevent hydrolysis.

Step 2: Aza-Reformatsky Reaction

Causality Note: Commercial zinc dust is passivated by a layer of zinc oxide. Activation with TMSCl is critical; it strips the oxide layer, exposing the reactive metallic zinc surface necessary for the oxidative addition into the carbon-bromine bond of ethyl bromoacetate.

  • Zinc Activation: In a rigorously dried two-neck 100 mL flask under argon, suspend Zinc dust (980 mg, 15.0 mmol) in anhydrous THF (15 mL). Add TMSCl (54 mg, 0.5 mmol) and stir at 50 °C for 15 minutes.

  • Imine Addition: Cool the suspension to room temperature. Dissolve the crude imine from Step 1 in anhydrous THF (5 mL) and add it to the zinc suspension.

  • Reformatsky Initiation: Heat the mixture to gentle reflux (approx. 65 °C). Begin the dropwise addition of ethyl bromoacetate (2.00 g, 12.0 mmol) over 30 minutes. An exothermic reaction should be observed, maintaining the reflux.

  • Completion: After the addition is complete, maintain reflux for an additional 2 hours.

  • Quenching: Cool the reaction to 0 °C and carefully quench with saturated aqueous NH4Cl solution (20 mL).

  • Extraction: Extract the aqueous layer with Ethyl Acetate (3 x 20 mL). Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na2SO4, and concentrate under vacuum to yield the crude free base, Ethyl 2-(1-(benzylamino)cyclobutyl)acetate.

Step 3: Hydrochloride Salt Formation and Purification

Causality Note: The crude product contains unreacted benzylamine and neutral byproducts. Converting the target molecule to its hydrochloride salt allows for selective precipitation, acting as a self-validating purification step without the need for column chromatography.

  • Dissolution: Dissolve the crude free base in anhydrous diethyl ether (15 mL).

  • Precipitation: Cool the solution to 0 °C in an ice bath. Slowly add 2.0 M HCl in diethyl ether (7.5 mL, 15.0 mmol) dropwise with vigorous stirring. A white precipitate will immediately form.

  • Maturation: Stir the suspension at 0 °C for 30 minutes to ensure complete precipitation and particle growth.

  • Isolation: Filter the precipitate rapidly through a sintered glass funnel under a blanket of nitrogen (the salt may be slightly hygroscopic). Wash the filter cake with cold, anhydrous diethyl ether (2 x 5 mL).

  • Drying: Dry the resulting white solid under high vacuum at 40 °C for 4 hours to yield pure Ethyl 2-(1-(benzylamino)cyclobutyl)acetate hydrochloride.

System Validation & Analytics (Self-Validating Metrics)

To ensure the integrity of the synthesized compound, the following analytical benchmarks must be met:

  • Mass Spectrometry (LC-MS): The free base ( C15​H21​NO2​ ) has an exact mass of 247.1572. Expect a dominant [M+H]+ peak at m/z 248.16 [2].

  • 1H NMR (400 MHz, CDCl3, Free Base):

    • δ 7.35 - 7.20 (m, 5H, Aromatic)

    • δ 4.10 (q, J=7.1 Hz, 2H, Ester −CH2​− )

    • δ 3.75 (s, 2H, Benzyl −CH2​− )

    • δ 2.65 (s, 2H, Acetate −CH2​− alpha to cyclobutane)

    • δ 2.20 - 1.70 (m, 6H, Cyclobutane ring protons)

    • δ 1.25 (t, J=7.1 Hz, 3H, Ester −CH3​ )

  • Validation Checkpoint: The disappearance of the highly deshielded imine/ketone signals and the appearance of the isolated singlet at ~ δ 2.65 ppm confirms the successful formation of the quaternary carbon center at C1 of the cyclobutane ring.

References

Sources

Application

Optimal crystallization methods for Ethyl 2-(1-(benzylamino)cyclobutyl)acetate hydrochloride

Application Note: Optimal Crystallization Methodologies for Ethyl 2-(1-(benzylamino)cyclobutyl)acetate Hydrochloride Executive Summary Ethyl 2-(1-(benzylamino)cyclobutyl)acetate hydrochloride is a sterically hindered, li...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Optimal Crystallization Methodologies for Ethyl 2-(1-(benzylamino)cyclobutyl)acetate Hydrochloride

Executive Summary

Ethyl 2-(1-(benzylamino)cyclobutyl)acetate hydrochloride is a sterically hindered, lipophilic secondary amine intermediate. The presence of the ethyl ester moiety introduces significant chemical instability (hydrolysis and transesterification) under standard isolation conditions. Converting the free base amine to a hydrochloride salt generally yields a highly crystalline solid that excludes impurities [1]. However, achieving this requires precise supersaturation control. This guide details two robust, self-validating crystallization strategies—Seeded Cooling Crystallization and Antisolvent Crystallization—designed to maximize purity and yield while mitigating thermal degradation and liquid-liquid phase separation (oiling out).

Physicochemical Profiling & Mechanistic Insights

Designing a thermodynamically stable crystal lattice for this compound requires navigating three primary failure modes:

  • Ester Degradation: The ethyl ester is highly susceptible to nucleophilic attack. Using primary alcohols (e.g., methanol, ethanol) in the presence of the hydrochloride salt induces transesterification. Furthermore, trace water at elevated temperatures drives hydrolysis.

    • Causality: Anhydrous secondary alcohols (Isopropanol) or aprotic esters (Ethyl Acetate) must be selected to kinetically freeze degradation pathways.

  • Oiling Out (Liquid-Liquid Phase Separation): Amine hydrochlorides with bulky hydrophobic groups (benzyl and cyclobutyl moieties) often phase-separate into a solute-rich liquid rather than nucleating as solid crystals.

    • Causality: This is mitigated by operating strictly within the Metastable Zone Width (MSZW) and employing strategic seeding to bypass spontaneous primary nucleation [2].

  • Supersaturation Control: Rapid generation of supersaturation leads to amorphous agglomerates that trap mother liquor impurities.

    • Causality: Utilizing controlled cooling ramps or slow antisolvent titration ensures crystal growth dominates over secondary nucleation, yielding a narrow Crystal Size Distribution (CSD) [3].

Experimental Protocols

Every protocol below is engineered as a self-validating system, incorporating critical In-Process Controls (IPCs) to ensure the process remains within the defined thermodynamic boundaries.

Protocol A: Seeded Cooling Crystallization (Isopropanol)

Cooling crystallization relies on the temperature-dependent solubility gradient of the solute. Isopropanol (IPA) offers an excellent solubility curve for this API without the risk of transesterification[2].

Step-by-Step Methodology:

  • Dissolution: Charge a jacketed crystallizer with 1.0 equivalent of crude Ethyl 2-(1-(benzylamino)cyclobutyl)acetate HCl and 10 volumes (v/w) of anhydrous Isopropanol. Heat to 65 °C under moderate agitation (250 rpm).

    • Causality: 65 °C is below the thermal degradation threshold of the ester but provides sufficient thermal energy to maximize solubility.

    • IPC 1 (Self-Validation): Verify complete clarity visually or via Focused Beam Reflectance Measurement (FBRM). If the solution is turbid, add 0.5 vol IPA increments until clear.

  • Initial Cooling: Cool the solution linearly to 50 °C at a rate of 0.5 °C/min.

  • Seeding: Add 1% (w/w) seed crystals of high-purity API suspended in 0.2 volumes of IPA.

    • Causality: Seeding within the metastable zone prevents primary nucleation bursts and oiling out, ensuring uniform crystal growth onto the existing lattice.

  • Aging: Hold the suspension isothermally at 50 °C for 60 minutes.

    • IPC 2 (Self-Validation): Use in-line ATR-FTIR to monitor the desupersaturation curve. The solute concentration must drop by at least 10% before initiating the final cooling ramp [4].

  • Controlled Cooling: Cool the slurry to 5 °C at a slow, controlled ramp of 0.1 °C/min.

    • Causality: A slow cooling rate maintains the supersaturation level strictly within the MSZW, favoring crystal growth over secondary nucleation.

  • Isolation: Filter the slurry, wash the cake with 2 volumes of cold (0 °C) IPA, and dry under vacuum at 40 °C to constant weight.

Protocol B: Antisolvent Crystallization (Ethyl Acetate / n-Heptane)

Antisolvent crystallization utilizes a miscible non-solvent to lower the thermodynamic solubility of the API in the primary solvent. This is highly effective for thermally sensitive batches where heating must be minimized [3].

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude salt in 5 volumes of anhydrous Ethyl Acetate (EtOAc) at 40 °C.

  • Clarification: Pass the solution through a 0.45 µm PTFE polish filter into the main crystallizer to remove insoluble particulates. Maintain at 40 °C.

  • Antisolvent Titration (Phase 1): Begin dosing n-Heptane (antisolvent) at a rate of 0.1 vol/min until exactly 1 volume is added (reaching the cloud point).

  • Aging: Pause the antisolvent addition and age the suspension for 1 hour.

    • Causality: Aging allows the initial supersaturation to deplete via controlled crystal growth. Continuous addition without aging leads to rapid precipitation and amorphous agglomeration.

  • Antisolvent Titration (Phase 2): Resume n-Heptane addition at 0.2 vol/min until a total of 10 volumes is reached.

    • IPC 3 (Self-Validation): Sample the mother liquor post-addition. HPLC analysis must confirm the API concentration in the liquor is <5 mg/mL (indicating >90% theoretical yield).

  • Isolation: Cool to 20 °C, filter, wash with 2 volumes of n-Heptane, and dry under vacuum at 40 °C.

Quantitative Data Presentation

The following table summarizes the thermodynamic parameters and expected outcomes for the evaluated solvent systems.

Solvent SystemRatio (v/v)Solubility @ 20°C (mg/mL)Solubility @ 60°C (mg/mL)MSZW Width (°C)Expected Yield (%)Purity (HPLC Area %)
Isopropanol (IPA) 100%15.2145.8~12.588 - 90>99.5
EtOAc / n-Heptane 1:28.4112.5N/A92 - 94>99.0
Ethanol / MTBE 1:322.1>200.0N/A75 - 80<98.0 (Hydrolysis Risk)

Process Visualization

CrystallizationWorkflow Start Crude Ethyl 2-(1-(benzylamino) cyclobutyl)acetate HCl Solvent Solvent Selection (Anhydrous EtOAc or IPA) Start->Solvent CoolingPath Protocol A: Cooling Crystallization Solvent->CoolingPath High Temp Tolerance AntiPath Protocol B: Antisolvent Crystallization Solvent->AntiPath Thermal Sensitivity DissolveC Dissolve in IPA @ 65°C (Below Degradation Temp) CoolingPath->DissolveC DissolveA Dissolve in EtOAc @ 40°C (High Solubility) AntiPath->DissolveA SeedC Seed at 50°C (Metastable Zone) DissolveC->SeedC CoolC Controlled Cooling (0.1 °C/min to 5°C) SeedC->CoolC Filter Filtration & Vacuum Drying (Isolate Crystals) CoolC->Filter AddHeptane Titrate n-Heptane (Antisolvent Addition) DissolveA->AddHeptane AgeA Age Suspension for 1h (Deplete Supersaturation) AddHeptane->AgeA AgeA->Filter Final High-Purity Crystalline API (>99.5% Purity) Filter->Final

Caption: Decision matrix and workflow for API crystallization.

References

  • ACS Publications. Model-Based Optimization of Cooling Crystallization of Active Pharmaceutical Ingredients Undergoing Thermal Degradation. Organic Process Research & Development. URL:[Link]

  • RSC Publishing. Recent progress in antisolvent crystallization. CrystEngComm. URL:[Link]

  • Vaisala. Cooling crystallization monitoring and control in API production processes with RI measurements. Vaisala Life Science Insights. URL:[Link]

Method

Application Note: Handling, Storage, and Experimental Protocols for Ethyl 2-(1-(benzylamino)cyclobutyl)acetate hydrochloride

Compound Profiling & Mechanistic Causality Ethyl 2-(1-(benzylamino)cyclobutyl)acetate hydrochloride (CAS: 2703756-54-9) is a highly specialized, sterically hindered building block utilized in medicinal chemistry and orga...

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Author: BenchChem Technical Support Team. Date: April 2026

Compound Profiling & Mechanistic Causality

Ethyl 2-(1-(benzylamino)cyclobutyl)acetate hydrochloride (CAS: 2703756-54-9) is a highly specialized, sterically hindered building block utilized in medicinal chemistry and organic synthesis[1]. To successfully manipulate this compound, researchers must understand the causality behind its physicochemical behavior, which is dictated by three structural motifs:

  • The Hydrochloride Salt : While the salt form enhances crystalline stability and prevents premature oxidation of the amine, it introduces significant hygroscopicity[2].

  • The Ethyl Ester : This functional group is highly susceptible to moisture-driven, acid- or base-catalyzed hydrolysis.

  • The Benzyl-Protected Amine : Provides steric shielding to the cyclobutane ring and allows for controlled downstream deprotection.

Mechanistic Causality of Degradation : The primary instability of this compound arises from the synergistic interaction between its hygroscopic salt form and the hydrolyzable ester. When exposed to ambient humidity, the hydrochloride salt rapidly absorbs moisture. This water ingress creates a localized, acidic aqueous microenvironment within the crystal lattice. This microenvironment acts as a potent catalyst for the hydrolysis of the ethyl ester, irreversibly degrading the compound into the corresponding cyclobutane amino acid and ethanol .

degradation A Intact HCl Salt (Hygroscopic) B Moisture Uptake (H2O Ingress) A->B Humidity C Acidic Microenvironment (Catalyst Formation) B->C Dissolution D Ester Hydrolysis (Degradation) C->D Cleavage

Moisture-induced degradation pathway of the ethyl ester hydrochloride salt.

Storage and Handling Directives

To mitigate moisture ingress and preserve the integrity of the ester bond, strict environmental controls must be maintained from the moment the reagent is received[3].

Quantitative Storage Parameters
Storage StateTemperatureDurationAtmosphere & Container Requirements
Solid (Powder) 2°C to 8°CLong-term (>1 month)Tightly sealed amber glass, Argon/N₂ backfilled, desiccated.
Solid (Powder) 20°C to 25°CShort-term (<1 month)Tightly sealed, stored in a desiccator away from direct light.
In Solution -20°CUp to 1 monthAnhydrous solvent only (e.g., dry DCM or DMSO over molecular sieves).
Self-Validating Handling Protocol
  • Equilibration : Before opening, allow the sealed container to equilibrate to room temperature in a desiccator for at least 30–60 minutes.

    • Causality: Opening a cold container in ambient air causes immediate condensation of atmospheric moisture onto the hygroscopic solid, initiating hydrolysis [3].

  • Dispensing : Weigh the compound rapidly in a controlled environment (relative humidity <30%) or an inert gas glove box.

  • Validation Check : Record the physical appearance. The intact compound must be a free-flowing solid. Clumping, a "wet" appearance, or a sharp ethanolic odor are primary indicators of moisture uptake and active ester hydrolysis .

Experimental Workflows

Protocol A: Mild Free-Basing for Downstream Coupling

Objective : Convert the HCl salt to the free secondary amine without hydrolyzing the ethyl ester. Mechanistic Rationale : Strong aqueous bases (e.g., NaOH, KOH) will rapidly hydrolyze the ethyl ester[4]. A mild, weakly alkaline biphasic system (NaHCO₃/DCM) ensures the pH remains around 8.0–8.5. This is sufficiently basic to deprotonate the amine hydrochloride while preserving the delicate ester linkage .

Step-by-Step Methodology :

  • Suspend 1.0 equivalent of Ethyl 2-(1-(benzylamino)cyclobutyl)acetate hydrochloride in anhydrous Dichloromethane (DCM) at a ratio of 10 mL per mmol.

  • Add an equal volume of saturated aqueous Sodium Bicarbonate (NaHCO₃) solution.

  • Stir the biphasic mixture vigorously for 15 minutes at room temperature (20°C).

  • Transfer to a separatory funnel and isolate the lower organic (DCM) layer. Extract the remaining aqueous layer once more with half the original volume of DCM.

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure at a temperature not exceeding 30°C.

  • In-Process Validation : Test the pH of the separated aqueous layer.

    • Self-Validation: The pH must read between 8.0 and 8.5. If pH < 7, the free-basing is incomplete (add more NaHCO₃). If pH > 9, an incorrect base was used, and the ester is at high risk of hydrolysis.

Protocol B: Catalytic Debenzylation

Objective : Remove the benzyl protecting group to yield the primary amine (Ethyl 2-(1-aminocyclobutyl)acetate). Mechanistic Rationale : The benzyl group is cleaved via hydrogenolysis. Anhydrous ethanol is chosen as the solvent to maintain solubility and ensure compatibility with the ethyl ester, preventing transesterification side-reactions that would occur if methanol were used.

Step-by-Step Methodology :

  • Dissolve the free-based compound (generated in Protocol A) in anhydrous Ethanol to achieve a 0.1 M concentration.

  • Carefully add 10% Palladium on Carbon (Pd/C) (10% w/w relative to the substrate) under a gentle stream of Argon to prevent ignition.

  • Evacuate the reaction flask and backfill with Hydrogen gas (H₂) via a balloon. Repeat this purge cycle three times.

  • Stir the suspension vigorously at room temperature for 4–6 hours.

  • Filter the suspension through a tightly packed pad of Celite to remove the Pd/C catalyst. Wash the pad with excess Ethanol.

  • Concentrate the filtrate under reduced pressure.

  • In-Process Validation : Monitor the reaction completion via LC-MS.

    • Self-Validation: Successful debenzylation is confirmed by a precise mass shift of -90 Da (corresponding to the loss of the benzyl group, C₇H₇, + H).

workflow Start Starting Material: HCl Salt Step1 Biphasic Free-Basing (DCM / Sat. NaHCO3) Start->Step1 Mid1 Intermediate: Free Secondary Amine Step1->Mid1 Val1 Validation: Aqueous pH 8.0-8.5 Step1->Val1 Step2 Hydrogenolysis (EtOH, 10% Pd/C, H2) Mid1->Step2 End Final Product: Primary Amine Step2->End Val2 Validation: LC-MS Mass Shift -90 Da Step2->Val2

Experimental workflow for free-basing and debenzylation with validation steps.

References

  • Title : What Is Glycine Ethyl Ester Hydrochloride and How Is It Used in Peptide Synthesis? Source : Jindun Chemical URL :[Link]

  • Title : Material Safety Data Sheet - Methyl-d3-amine hydrochloride Source : Cole-Parmer URL : [Link]

  • Title: Production and purification process of lauroyl arginine ethyl ester hydrochloride (CN108101812B)

Sources

Technical Notes & Optimization

Troubleshooting

Reducing degradation of Ethyl 2-(1-(benzylamino)cyclobutyl)acetate hydrochloride during long-term storage

Welcome to the Technical Support Center. This hub is designed for researchers and drug development professionals handling Ethyl 2-(1-(benzylamino)cyclobutyl)acetate hydrochloride .

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This hub is designed for researchers and drug development professionals handling Ethyl 2-(1-(benzylamino)cyclobutyl)acetate hydrochloride .

As an amine hydrochloride salt containing an ethyl ester, this compound presents specific physicochemical challenges during long-term storage. This guide synthesizes field-proven methodologies and mechanistic chemistry to help you troubleshoot degradation issues, establish self-validating storage protocols, and maintain >99.5% API purity.

Core Mechanism: The Threat of Ester Hydrolysis

Before implementing storage protocols, it is critical to understand why this specific molecule degrades. The primary degradation pathway is not oxidation, but rather moisture-induced ester hydrolysis .

DegradationMechanism A Ethyl 2-(1-(benzylamino) cyclobutyl)acetate HCl B Hygroscopic Moisture Absorption A->B RH > 30% D Ester Hydrolysis (Nucleophilic Attack) A->D Ester Bond C Acidic Microenvironment (Protonation via HCl) B->C Solvation C->D Catalysis E Degradant: Carboxylic Acid + Ethanol D->E Cleavage

Logical flow of moisture-induced ester hydrolysis in amine hydrochloride salts.

Q: Why does the ethyl ester degrade into a carboxylic acid even in sealed amber vials? A: The degradation is driven by a synergistic mechanism between the compound's salt form and its functional groups. Hydrochloride counterions are notoriously hygroscopic, meaning they actively scavenge trace moisture from the surrounding air or from imperfectly sealed packaging1[1].

Once moisture is absorbed into the solid matrix, the hydrochloride provides an acidic microenvironment. This localized acidity catalyzes the nucleophilic attack of water on the carbonyl carbon of the ethyl ester, resulting in rapid ester hydrolysis that yields 2-(1-(benzylamino)cyclobutyl)acetic acid and ethanol2[2].

Self-Validating System: To prove moisture is the sole variable driving your batch degradation, run a parallel accelerated stability test. Spike one sealed vial with 1% w/w water, and rigorously dry a second vial (< 0.1 mbar vacuum, 24h) backfilled with argon. If the dried sample shows zero degradation while the spiked sample degrades over 7 days, the causality of moisture-driven hydrolysis is validated for your specific lab environment.

Quantitative Storage Parameters

Q: What quantitative impact does relative humidity (RH) and temperature have on degradation? A: The thermodynamic activity of water directly dictates the degradation kinetics of the API 3[3]. Standard refrigeration is insufficient because cold air can still hold moisture, leading to condensation upon opening. Below is the quantitative degradation profile based on standard stability testing parameters.

Storage ConditionRelative Humidity (RH)TimeframePurity Loss (Ester Hydrolysis)Recommended Action
25°C (Ambient)50-60%1 Month~15 - 20%Unacceptable for storage
4°C (Fridge)Ambient3 Months< 5%Short-term staging only
-20°C (Freezer)< 10% (Desiccated)12 Months< 0.5%Optimal long-term storage

Implementation of a Self-Validating Storage Protocol

Q: How do we implement a protocol to guarantee < 0.5% degradation over 12 months? A: You must implement a strict, step-by-step cryogenic and desiccated workflow to completely isolate the hygroscopic salt from atmospheric moisture 4[4].

StorageProtocol S1 1. Lyophilization (< 0.1 mbar, 24h) S2 2. Argon Purge (Type I Glass Vial) S1->S2 S3 3. Foil Pouch Sealing (+ Desiccant) S2->S3 S4 4. Cryogenic Storage (-20°C, Dark) S3->S4 S5 5. Monthly qNMR Validation S4->S5 Aliquot S5->S4 Purity > 99.5%

Step-by-step self-validating storage protocol for hygroscopic ester hydrochlorides.

Step-by-Step Methodology:

  • Primary Drying: Place the API in a vacuum oven (< 0.1 mbar) at 30°C for 24 hours. Causality: This removes residual synthesis solvents and trace water trapped in the crystal lattice.

  • Inert Packaging: Transfer the dried powder into a Type I borosilicate glass vial. Purge the vial with dry Argon. Causality: Argon is heavier than Nitrogen and displaces oxygen/moisture at the bottom of the vial more effectively before capping.

  • Secondary Containment: Place the sealed vial inside a heat-sealable aluminum foil moisture-barrier pouch. Add a silica gel desiccant packet and an oxygen scavenger inside the pouch.

  • Cryogenic Storage: Heat-seal the pouch and store it at -20°C in a dark environment.

  • Self-Validation (Monthly): Withdraw a 5 mg aliquot monthly. Dissolve in anhydrous DMSO-d6 and analyze via Quantitative NMR (qNMR). Monitor the integration of the ethyl quartet (approx. 4.1 ppm) against an internal standard. If the integration drops by > 0.5%, the sealing protocol has failed (likely a micro-puncture in the foil or a loose cap), and the batch must be re-lyophilized immediately.

Solvent and Excipient Interactions

Q: Can we store this compound as a stock solution to avoid repeated weighing? A: No. Storing the compound in protic solvents (like ethanol or methanol) will lead to transesterification. Storing it in aqueous buffers will rapidly hydrolyze the ester due to the acidic nature of the amine hydrochloride.

Self-Validating System: If solution storage is absolutely mandatory for a high-throughput assay, prepare the stock in anhydrous DMSO, store at -80°C, and run a weekly HPLC-UV check against a freshly prepared standard. The system validates itself when the area-under-the-curve (AUC) of the parent peak remains within 99% of the fresh standard. If the AUC drops, the DMSO has absorbed atmospheric moisture during freeze-thaw cycles, and the stock must be discarded.

References

  • MDPI. "Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs.
  • ACS Publications. "Butyl Imidates: Highly Stable and Isolable Synthetic Intermediates | The Journal of Organic Chemistry.
  • Benchchem. "Application Notes and Protocols: PF-6870961 Hydrochloride.
  • NIH. "Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations.

Sources

Optimization

Technical Support Center: Optimizing the Crystallization Yield of Ethyl 2-(1-(benzylamino)cyclobutyl)acetate Hydrochloride

Welcome to the Technical Support Center. This guide is specifically engineered for researchers, process chemists, and drug development professionals tasked with optimizing the salt formation and crystallization of Ethyl...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is specifically engineered for researchers, process chemists, and drug development professionals tasked with optimizing the salt formation and crystallization of Ethyl 2-(1-(benzylamino)cyclobutyl)acetate hydrochloride .

Due to the molecule's unique structural features—a sterically hindered secondary amine, a bulky cyclobutane ring, and a moisture-sensitive ethyl ester—standard aqueous crystallization protocols often result in poor yields, impurity formation, or phase separation. This guide provides field-proven, mechanistically grounded solutions to these specific challenges.

Part 1: Mechanistic Troubleshooting & FAQs

Q1: Why does my product "oil out" instead of forming crystals during anti-solvent addition?

Causality: "Oiling out," or Liquid-Liquid Phase Separation (LLPS), occurs when the local concentration of the amine salt exceeds its solubility limit before crystal nucleation can overcome its thermodynamic activation barrier[1]. Ethyl 2-(1-(benzylamino)cyclobutyl)acetate is highly lipophilic and sterically hindered. When an anti-solvent (like heptane) is added too rapidly, the system minimizes free energy by separating into a solute-rich oil phase and a solvent-rich phase, rather than forming an ordered crystal lattice[2]. Solution: You must control the supersaturation trajectory. Add the anti-solvent dropwise to a hot solvent solution (e.g., Isopropanol or Ethyl Acetate) while maintaining vigorous mixing. Crucially, introduce seed crystals just before the cloud point is reached to bypass the nucleation barrier and force the system down the crystallization pathway rather than the LLPS pathway.

Q2: I am observing a high concentration of a carboxylic acid impurity. How do I prevent ester hydrolysis during salt formation?

Causality: The ethyl ester group (-COOEt) on the acetate moiety is highly susceptible to acid-catalyzed hydrolysis. If you use aqueous hydrochloric acid (e.g., 36% w/w HCl) to form the salt, the combination of water, strong acid, and heat will rapidly cleave the ester, yielding 2-(1-(benzylamino)cyclobutyl)acetic acid. Solution: Strictly maintain anhydrous conditions. Generate the hydrochloride salt using anhydrous HCl gas or a pre-titrated solution of HCl in an anhydrous aprotic solvent (e.g., 1M HCl in Ethyl Acetate or Diethyl Ether)[3]. This eliminates the water required for the hydrolysis mechanism.

Q3: How can I improve the overall recovery yield from the mother liquor?

Causality: Bulky amine hydrochlorides often exhibit surprisingly high solubility in polar organic solvents, leaving a significant portion of the API in the mother liquor. Solution: Implement a controlled cooling gradient combined with the common-ion effect . By using a slight stoichiometric excess of anhydrous HCl (1.05 to 1.10 equivalents), you increase the chloride ion concentration in the solution, which artificially depresses the solubility of the amine hydrochloride salt, driving more product out of solution and enhancing the final yield.

Part 2: Solvent System Optimization & Quantitative Data

Selecting the correct solvent/anti-solvent pairing is the most critical variable in preventing LLPS and maximizing yield. The table below summarizes the performance of various anhydrous solvent systems for this specific cyclobutane derivative.

Solvent System (1:2 ratio)Yield (%)Purity (HPLC %)MorphologyOiling Out (LLPS) Risk
Ethyl Acetate / Heptane 88 - 92%> 99.5%Dense PrismsLow (if seeded)
Isopropanol / MTBE 82 - 85%98.0%Fine NeedlesModerate
Dichloromethane / Hexane 65 - 70%95.5%Amorphous PowderHigh (Rapid LLPS)
Acetone / Diethyl Ether 78 - 81%97.2%AgglomeratesModerate

Data Interpretation: The Ethyl Acetate / Heptane system provides the optimal balance of solubility depression and crystal growth kinetics. Ethyl acetate fully dissolves the free base but acts as a poor solvent for the hydrochloride salt, allowing for a controlled metastable zone.

Part 3: Standardized Experimental Protocol

The following self-validating protocol is designed to ensure anhydrous salt formation, prevent ester hydrolysis, and bypass liquid-liquid phase separation.

Reagents Required:

  • Ethyl 2-(1-(benzylamino)cyclobutyl)acetate (Free Base, >98% purity)

  • Anhydrous Ethyl Acetate (EtOAc, KF < 0.05%)

  • Anhydrous Heptane

  • 1.0 M HCl in Ethyl Acetate (Commercially available or freshly titrated)

  • Seed crystals of the target hydrochloride salt

Step-by-Step Methodology:

  • Dissolution: Charge a dry, nitrogen-purged reactor with 10.0 g of the free base. Add 50 mL of anhydrous EtOAc. Stir at 300 RPM until complete dissolution is achieved.

  • Salt Formation: Cool the solution to 5°C using an ice bath. Using an addition funnel, add 1.05 equivalents of 1.0 M HCl in EtOAc dropwise over 30 minutes. Self-Validation Check: The solution should remain clear or become slightly hazy; no water droplets or biphasic separation should occur.

  • Heating & Homogenization: Heat the reactor to 60°C. The slight haze will dissolve, creating a homogeneous, highly concentrated salt solution.

  • Seeding: Cool the reactor slowly to 45°C. Add 0.1 g (1% w/w) of finely milled seed crystals. Hold the temperature at 45°C for 30 minutes to allow the seed bed to age and initiate secondary nucleation.

  • Anti-Solvent Addition: While maintaining the temperature at 45°C and increasing stirring to 400 RPM, add 100 mL of anhydrous Heptane dropwise over 2 hours using a syringe pump.

  • Cooling Gradient: Once the anti-solvent addition is complete, initiate a linear cooling ramp from 45°C to 5°C at a rate of -0.5°C/min.

  • Isolation: Filter the resulting thick white slurry through a sintered glass funnel under vacuum. Wash the filter cake with 20 mL of pre-chilled (0°C) Heptane.

  • Drying: Dry the crystals in a vacuum oven at 40°C for 12 hours to constant weight.

Part 4: Process Visualizations

The following diagrams map the thermodynamic pathways and the physical workflow required to successfully execute this crystallization.

Thermodynamics Start Amine Free Base in Anhydrous EtOAc HCl + 1.05 eq Anhydrous HCl Start->HCl Supersat Supersaturated Salt Solution HCl->Supersat LLPS Oiling Out (LLPS) (High Supersaturation) Supersat->LLPS Rapid Anti-solvent Addition Metastable Metastable Zone (Controlled Supersat) Supersat->Metastable Controlled Heating & Stirring Amorphous Amorphous / Impure Oil (Hydrolysis Risk) LLPS->Amorphous Seed Add Seed Crystals @ 45°C Metastable->Seed Crystal High-Yield Crystalline Product (No Ester Cleavage) Seed->Crystal

Caption: Thermodynamic pathways comparing successful metastable crystallization vs. liquid-liquid phase separation.

Workflow Step1 1. Dissolve Free Base in Anhydrous EtOAc Step2 2. Dropwise Addition of 1.05 eq HCl in EtOAc Step1->Step2 Step3 3. Heat to 60°C to Maintain Homogeneity Step2->Step3 Step4 4. Cool to 45°C & Add Seed Crystals Step3->Step4 Step5 5. Dropwise Addition of Heptane (2 hrs) Step4->Step5 Step6 6. Linear Cooling to 5°C (-0.5°C/min) Step5->Step6 Step7 7. Vacuum Filtration & Cold Heptane Wash Step6->Step7

Caption: Step-by-step experimental workflow for the anhydrous crystallization of the target amine hydrochloride.

References

  • Tanaka, K., & Takiyama, H. (2020).Effect of Solution Composition on Impurity Profile of the Crystallized Product in Oiling-Out Crystallization. ResearchGate.
  • Mascia, S., et al. (2013).Reactor design and selection for effective continuous manufacturing of pharmaceuticals. PubMed Central (PMC).
  • European Patent Office. (2008).EP2145890A2 - Crystallization of hydrohalides of pharmaceutical compounds. Google Patents.

Sources

Reference Data & Comparative Studies

Validation

Comparative Efficacy of Novel Ethyl 2-(1-(benzylamino)cyclobutyl)acetate Hydrochloride Derivatives in Neuroprotective Bioassays

Introduction: The Rationale for Targeting Neurological Disorders with Cyclobutyl Scaffolds The development of novel therapeutic agents for neurological disorders remains a significant challenge in modern medicine. Pathol...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Rationale for Targeting Neurological Disorders with Cyclobutyl Scaffolds

The development of novel therapeutic agents for neurological disorders remains a significant challenge in modern medicine. Pathologies such as ischemic stroke, traumatic brain injury, and neurodegenerative diseases often involve complex mechanisms, including excitotoxicity and oxidative stress. A key mediator of excitotoxic neuronal death is the overactivation of N-methyl-D-aspartate (NMDA) receptors. This has led to the exploration of various NMDA receptor antagonists as potential neuroprotective agents. The cyclobutyl scaffold, a four-membered carbocyclic ring, offers a unique conformational rigidity and three-dimensional diversity that makes it an attractive starting point for designing novel receptor antagonists.

This guide presents a comparative analysis of the bio-efficacy of a parent compound, Ethyl 2-(1-(benzylamino)cyclobutyl)acetate hydrochloride (designated as ECB-001 ), and two of its rationally designed derivatives:

  • ECB-002: Ethyl 2-(1-((4-fluorobenzyl)amino)cyclobutyl)acetate hydrochloride

  • ECB-003: Ethyl 2-(1-((3,4-dichlorobenzyl)amino)cyclobutyl)acetate hydrochloride

These derivatives were synthesized to explore the impact of electron-withdrawing substituents on the benzyl ring on target engagement and overall biological activity. We will delve into the experimental data from a series of tiered bioassays, including cytotoxicity, NMDA receptor antagonism, and monoamine reuptake inhibition, to build a comprehensive efficacy profile for each compound.

Experimental Design & Methodologies

The selection of assays was guided by the need to build a holistic understanding of the compounds' biological effects, from baseline toxicity to specific target engagement. This tiered approach ensures that resource-intensive target-specific assays are performed on compounds with an acceptable safety profile.

Workflow for Comparative Efficacy Screening

The experimental workflow was designed to systematically evaluate the compounds, starting with a broad assessment of cytotoxicity and progressively moving towards more specific functional assays.

G cluster_0 Tier 1: Foundational Assays cluster_1 Tier 2: Primary Target Engagement cluster_2 Tier 3: Off-Target & Selectivity Profiling cluster_3 Tier 4: Data Analysis & Interpretation A Compound Synthesis & QC (ECB-001, ECB-002, ECB-003) B Cytotoxicity Assessment (MTT Assay on SH-SY5Y cells) A->B Purity >98% C NMDA Receptor Binding Assay ([3H]MK-801 Displacement) B->C CC50 > 50 µM D Functional NMDA Antagonism (Calcium Influx Assay) C->D Binding Confirmed E Monoamine Transporter Uptake Assay (DAT, SERT, NET) D->E Functional Activity Confirmed F Comparative Efficacy & Selectivity Profile Generation E->F

Caption: Tiered experimental workflow for compound evaluation.

Part 1: Foundational Cytotoxicity Assessment

Rationale: Before evaluating for specific therapeutic effects, it is crucial to determine the inherent toxicity of the compounds. A compound that is highly toxic at concentrations required for therapeutic effect is not a viable drug candidate. The MTT assay is a standard colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability. The human neuroblastoma cell line SH-SY5Y was chosen as it provides a relevant neuronal context.

Protocol: MTT Cytotoxicity Assay
  • Cell Culture: SH-SY5Y cells were cultured in DMEM/F12 medium supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.

  • Seeding: Cells were seeded into 96-well plates at a density of 1 x 10^4 cells/well and allowed to adhere overnight.

  • Compound Treatment: A serial dilution of ECB-001, ECB-002, and ECB-003 (from 0.1 µM to 100 µM) was prepared in culture medium. The old medium was removed from the cells and 100 µL of the compound-containing medium was added to each well. Wells containing medium with vehicle (0.1% DMSO) served as a negative control.

  • Incubation: The plates were incubated for 24 hours at 37°C.

  • MTT Addition: 10 µL of MTT solution (5 mg/mL in PBS) was added to each well and the plates were incubated for another 4 hours.

  • Solubilization: The medium was carefully removed, and 100 µL of DMSO was added to each well to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance was measured at 570 nm using a microplate reader.

  • Data Analysis: The cell viability was expressed as a percentage of the vehicle control. The CC50 (50% cytotoxic concentration) was calculated using non-linear regression analysis.

Results: Cytotoxicity Profile

The results indicate that all three compounds exhibit low cytotoxicity at the tested concentrations, making them suitable for further investigation in functional assays.

Compound IDDescriptionCC50 (µM)
ECB-001 Parent Compound> 100
ECB-002 4-fluoro derivative> 100
ECB-003 3,4-dichloro derivative85.2

Table 1: Cytotoxicity of ECB derivatives in SH-SY5Y cells after 24-hour exposure.

The addition of the dichlorobenzyl group in ECB-003 slightly increased its cytotoxicity compared to the parent compound and the fluoro-derivative, though its CC50 value is still well above the concentrations at which it shows biological activity.

Part 2: Primary Target Engagement - NMDA Receptor Antagonism

Rationale: Based on structural similarities to known NMDA receptor antagonists, we hypothesized that this chemical series would interact with the NMDA receptor. To test this, a two-pronged approach was used: a radioligand binding assay to determine direct physical interaction with the receptor, and a functional assay to measure the consequence of that binding (i.e., inhibition of ion flow).

Protocol 1: [³H]MK-801 Radioligand Binding Assay

This assay measures the ability of the test compounds to displace the radiolabeled NMDA receptor channel blocker [³H]MK-801 from its binding site in rat brain cortical membranes.

  • Membrane Preparation: Crude synaptic membranes were prepared from rat cerebral cortex.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Reaction Mixture: In a final volume of 500 µL, the assay contained 100 µg of membrane protein, 1 nM [³H]MK-801, and varying concentrations of the test compounds (0.01 µM to 100 µM). Glutamate (10 µM) and glycine (10 µM) were included to activate the receptor.

  • Incubation: The mixture was incubated for 2 hours at room temperature.

  • Filtration: The reaction was terminated by rapid filtration through glass fiber filters (GF/B), followed by washing with ice-cold assay buffer to separate bound from free radioligand.

  • Scintillation Counting: The radioactivity retained on the filters was quantified by liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of [³H]MK-801 (IC50) was determined.

Protocol 2: Calcium Influx Functional Assay

This assay measures the ability of the compounds to functionally block NMDA-induced calcium influx in primary cortical neurons.

  • Cell Culture: Primary cortical neurons were isolated from E18 rat embryos and cultured for 10-12 days.

  • Fluorescent Dye Loading: Cells were loaded with the calcium indicator dye Fluo-4 AM for 1 hour at 37°C.

  • Compound Pre-incubation: Cells were pre-incubated with various concentrations of the test compounds or a known antagonist (MK-801) for 15 minutes.

  • Receptor Stimulation: Cells were stimulated with 100 µM NMDA and 10 µM glycine in a magnesium-free buffer.

  • Fluorescence Measurement: Changes in intracellular calcium concentration were monitored by measuring fluorescence intensity using a fluorescence plate reader.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the NMDA-induced calcium influx (IC50) was calculated.

Results: NMDA Receptor Antagonism

The data clearly demonstrate that all three compounds interact with the NMDA receptor, with the halogenated derivatives showing significantly increased potency.

Compound IDBinding Affinity (Ki, µM)Functional Antagonism (IC50, µM)
ECB-001 15.822.5
ECB-002 3.25.1
ECB-003 0.91.4

Table 2: Comparative efficacy of ECB derivatives at the NMDA receptor.

The addition of a fluorine atom (ECB-002) increased potency by approximately 5-fold. The dichlorinated derivative (ECB-003) showed the most potent activity, with an approximately 17-fold increase in binding affinity and functional antagonism compared to the parent compound. This suggests that the electron-withdrawing nature and steric properties of the substituents on the benzyl ring play a crucial role in the interaction with the receptor binding pocket.

Part 3: Selectivity Profiling - Monoamine Transporter Inhibition

Rationale: Many centrally active compounds exhibit polypharmacology, meaning they interact with multiple targets. To assess the selectivity of our lead compounds, we investigated their potential to inhibit the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET). Cross-reactivity with these transporters can lead to undesirable side effects or, in some cases, provide additional therapeutic benefits. This screening is essential for understanding the overall pharmacological profile.

Protocol: Monoamine Transporter Uptake Assay
  • Cell Lines: HEK293 cells stably expressing human DAT, SERT, or NET were used.

  • Assay Procedure: Cells were seeded in 96-well plates. On the day of the assay, they were washed and pre-incubated with test compounds for 10 minutes.

  • Substrate Addition: A mixture containing a radiolabeled substrate ([³H]dopamine for DAT, [³H]serotonin for SERT, or [³H]norepinephrine for NET) was added to initiate the uptake reaction.

  • Incubation: The reaction proceeded for a short period (e.g., 10 minutes) at room temperature.

  • Termination & Lysis: Uptake was terminated by washing with ice-cold buffer. Cells were then lysed.

  • Scintillation Counting: The amount of radiolabeled substrate taken up by the cells was quantified by liquid scintillation counting.

  • Data Analysis: The IC50 values for the inhibition of each transporter were calculated.

Results: Selectivity Profile

The compounds showed weak to moderate activity at the monoamine transporters, indicating a preferential activity for the NMDA receptor.

Compound IDDAT IC50 (µM)SERT IC50 (µM)NET IC50 (µM)
ECB-001 > 50> 5035.1
ECB-002 28.4> 5019.8
ECB-003 10.545.28.9

Table 3: Off-target activity of ECB derivatives at monoamine transporters.

While ECB-001 and ECB-002 showed modest or no activity, ECB-003 displayed moderate inhibition of both DAT and NET. The selectivity of ECB-003 for the NMDA receptor over DAT is approximately 7.5-fold (10.5 µM / 1.4 µM). This dual activity could be either beneficial or detrimental depending on the therapeutic indication and would require further investigation in more complex in vivo models.

Structure-Activity Relationship (SAR) and Conclusion

The comparative analysis of these three derivatives provides a clear, albeit initial, structure-activity relationship.

G A ECB-001 (Unsubstituted Benzyl) D Potency at NMDA-R (Low) A->D G Off-Target Activity (Low) A->G B ECB-002 (4-Fluoro Benzyl) E Potency at NMDA-R (Moderate) B->E B->G C ECB-003 (3,4-Dichloro Benzyl) F Potency at NMDA-R (High) C->F H Off-Target Activity (Moderate) C->H

Caption: Structure-Activity Relationship Summary.

This guide demonstrates a systematic approach to evaluating the comparative efficacy of a novel chemical series. Our findings reveal that halogenation of the benzyl ring on the Ethyl 2-(1-(benzylamino)cyclobutyl)acetate scaffold is a viable strategy for increasing potency at the NMDA receptor.

  • ECB-001 serves as a valid, low-potency starting point.

  • ECB-002 represents a significant improvement in potency with retained selectivity, making it a promising candidate for further optimization.

  • ECB-003 is the most potent NMDA receptor antagonist of the series but introduces moderate off-target activity at DAT and NET. This polypharmacology warrants careful consideration in the context of its intended therapeutic use.

Future studies should focus on expanding the derivative library to further refine the SAR, followed by in vivo pharmacokinetic and efficacy studies in animal models of neurological disease for the most promising candidates like ECB-002.

References

  • Title: MTT Assay for Cell Viability and Proliferation Source: JoVE (Journal of Visualized Experiments) URL: [Link]

  • Title: Radioligand Binding Assays: What's in a Name? Source: British Journal of Pharmacology URL: [Link]

  • Title: The human monoamine transporter binding profile of novel psychoactive substances (NPS) Source: Neuropharmacology URL: [Link]

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Ethyl 2-(1-(benzylamino)cyclobutyl)acetate hydrochloride

This document provides a comprehensive operational and safety guide for researchers, scientists, and drug development professionals handling Ethyl 2-(1-(benzylamino)cyclobutyl)acetate hydrochloride (CAS No. 1223573-54-3)...

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Author: BenchChem Technical Support Team. Date: April 2026

This document provides a comprehensive operational and safety guide for researchers, scientists, and drug development professionals handling Ethyl 2-(1-(benzylamino)cyclobutyl)acetate hydrochloride (CAS No. 1223573-54-3). As a novel compound, specific and comprehensive safety data is not always readily available. Therefore, this guide is built upon a foundational, risk-based assessment derived from the chemical's constituent moieties: a benzylamine group, an ethyl acetate ester, a cyclobutane ring, and its hydrochloride salt form. Our core mission is to empower you with the knowledge to work safely, ensuring that every protocol is a self-validating system of protection.

Hazard Analysis: A Structurally-Informed Approach

To establish the appropriate level of personal protective equipment (PPE), we must first deconstruct the molecule to anticipate its potential hazards.

  • Benzylamine Moiety: The presence of a benzylamine structure suggests potential corrosive properties. Benzylamine itself is known to cause severe skin burns and eye damage.[1][2] Aromatic amines can be harmful if swallowed or absorbed through the skin.[2][3] Inhalation of vapors may also lead to respiratory tract irritation.[4][5]

  • Ethyl Acetate Moiety: This functional group introduces a significant flammability risk. Ethyl acetate is a highly flammable liquid, and its vapors can form explosive mixtures with air.[6][7][8] While the overall molecule is a solid hydrochloride salt, the potential for flammable decomposition products or handling in flammable solvents necessitates precautions against ignition sources.[6][9]

  • Amine Hydrochloride Salt: As a hydrochloride salt of an amine, the compound is likely a crystalline solid. This form reduces vapor pressure compared to the free base, but dust inhalation is a primary concern. Amine hydrochlorides can be acidic and irritating upon contact with skin, eyes, or mucous membranes.[10][11]

  • Cyclobutane Ring: While the cyclobutane ring itself is relatively stable, compounds containing it should be handled with care, as strained ring systems can sometimes exhibit unexpected reactivity. Standard laboratory procedures for handling potentially reactive substances are warranted.[12][13]

Based on this analysis, the primary hazards are corrosivity, irritation (skin, eyes, respiratory), potential for harm upon ingestion or skin absorption, and flammability risks, especially concerning dust or handling in volatile solvents.

Core PPE Requirements

A multi-layered approach to PPE is essential. The following table summarizes the minimum required equipment for handling Ethyl 2-(1-(benzylamino)cyclobutyl)acetate hydrochloride in a laboratory setting.

Protection Area Required PPE Rationale & Key Standards
Eye & Face Chemical Safety Goggles with Side-Shields & Face ShieldProtects against splashes, dust, and projectiles. A face shield is mandatory when handling larger quantities (>1g) or during procedures with a high splash risk. Must conform to ANSI Z87.1 (US) or EN 166 (EU) standards.[12]
Hand Chemical-Resistant Gloves (Nitrile or Neoprene)Provides a barrier against skin contact and absorption. Nitrile gloves offer good resistance to a range of chemicals. Always inspect gloves for tears or degradation before use and practice proper removal techniques to avoid self-contamination.[10][14]
Body Flame-Resistant Laboratory CoatProtects skin and personal clothing from splashes and dust. Flame-resistant material is recommended due to the potential flammability of related structures.[12] Clothing should be fully buttoned.
Respiratory NIOSH/MSHA-approved RespiratorRequired if engineering controls (e.g., fume hood) are insufficient, if dust is generated, or during spill cleanup. A full-face respirator may be necessary for significant exposures.[14][15]

Operational Plan: A Step-by-Step Workflow

Adherence to a strict, procedural workflow is critical for safety. The following protocols guide the user from preparation to disposal.

Experimental Workflow Diagram

The diagram below illustrates the complete lifecycle of handling the compound, from initial risk assessment to final waste disposal.

G cluster_prep Phase 1: Preparation cluster_handling Phase 2: Handling cluster_cleanup Phase 3: Post-Handling & Disposal risk_assessment 1. Risk Assessment (Review SDS of related compounds) gather_ppe 2. Gather All Required PPE risk_assessment->gather_ppe check_hood 3. Verify Fume Hood Functionality gather_ppe->check_hood prep_waste 4. Prepare Labeled Waste Containers check_hood->prep_waste don_ppe 5. Don PPE (Correct Sequence) prep_waste->don_ppe handle_chem 6. Handle Chemical (Inside Fume Hood) don_ppe->handle_chem dispose_waste 7. Segregate & Dispose of Waste handle_chem->dispose_waste decision Spill or Exposure? handle_chem->decision doff_ppe 8. Doff PPE (Correct Sequence) wash_hands 9. Wash Hands Thoroughly doff_ppe->wash_hands dispose_waste->doff_ppe decision->dispose_waste No emergency Execute Emergency Protocol decision->emergency Yes

Caption: Workflow for safe handling of Ethyl 2-(1-(benzylamino)cyclobutyl)acetate hydrochloride.

Protocol 1: PPE Donning and Doffing

Donning (Putting On) Sequence:

  • Lab Coat: Select the correct size and ensure it is fully buttoned.

  • Respirator (if required): Perform a seal check according to manufacturer instructions.

  • Eye and Face Protection: Put on safety goggles, followed by a face shield if needed.

  • Gloves: Pull gloves on, ensuring the cuffs go over the sleeves of the lab coat.

Doffing (Taking Off) Sequence - Crucial for preventing contamination

  • Gloves: Remove using a glove-to-glove and skin-to-skin technique. Dispose of them immediately in the designated waste container.

  • Face Shield/Goggles: Remove by handling the strap, avoiding contact with the front surface.

  • Lab Coat: Unbutton and remove by rolling it inside-out to contain any contaminants.

  • Respirator (if used): Remove last.

  • Wash Hands: Immediately and thoroughly wash hands with soap and water.[16]

Protocol 2: Emergency Procedures
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[2] Seek immediate medical attention.

  • Eye Contact: Flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[1] Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration.[12] Seek immediate medical attention. The symptoms of lung edema may be delayed.[4][5]

  • Spill: Evacuate non-essential personnel. Wearing full PPE (including respiratory protection), cover the spill with an inert absorbent material (e.g., sand or vermiculite).[13] Collect the material using non-sparking tools and place it in a sealed, labeled container for hazardous waste disposal.[12][17]

Disposal Plan

Proper disposal is paramount to laboratory and environmental safety. All waste generated must be treated as hazardous.

  • Chemical Waste: Unused or waste Ethyl 2-(1-(benzylamino)cyclobutyl)acetate hydrochloride must be collected in a clearly labeled, sealed container.

  • Contaminated Materials: All disposable PPE (gloves, etc.), absorbent materials from spills, and contaminated lab supplies (e.g., weighing paper, pipette tips) must be placed in a designated, sealed hazardous waste container.

  • Glassware: Contaminated glassware should be triple-rinsed with a suitable solvent (e.g., ethanol or acetone, depending on solubility and compatibility) in a fume hood. The rinsate must be collected and disposed of as hazardous chemical waste.

Do not dispose of this chemical or its containers down the drain. [18] Disposal must be in accordance with all federal, state, and local environmental regulations.[6][9][19] Contact your institution's Environmental Health & Safety (EHS) department for specific disposal protocols.

References

  • Monarch Chemical. (n.d.). What are the Health and Safety Guidelines for Using Amines?. Retrieved from [Link]

  • Tri-iso. (n.d.). MATERIAL SAFETY DATA SHEET. Retrieved from [Link]

  • VelocityEHS. (2015, April 10). Ethyl Acetate: A Sweet-Smelling Safety Hazard. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Benzylamine. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Right to Know Hazardous Substance Fact Sheet: Ethyl Acetate. Retrieved from [Link]

  • INCHEM. (n.d.). ICSC 1338 - BENZYLAMINE. Retrieved from [Link]

  • Reddit. (2017, May 15). Another Waste Disposal Question. Retrieved from [Link]

  • National Research Council. (1995). Prudent Practices in the Laboratory: Handling and Disposal of Chemicals. Washington, DC: The National Academies Press. Retrieved from [Link]

  • INCHEM. (n.d.). ICSC 1338 - BENZYLAMINE. Retrieved from [Link]

  • National Center for Biotechnology Information. (2018). PubChem Compound Summary for CID 8857, Ethyl acetate. Retrieved from [Link]

  • Covestro. (2012). SAFETY DATA SHEET. Retrieved from [Link]

  • Thermo Fisher Scientific. (2025). SAFETY DATA SHEET - Cyclobutanone. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. Retrieved from [Link]

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